3-Bromo-4,5-dichlorotoluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3-dichloro-5-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOHKQQUAYAZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960305-14-0 | |
| Record name | 1-bromo-2,3-dichloro-5-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4,5-dichlorotoluene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and safety properties of 3-Bromo-4,5-dichlorotoluene, a halogenated aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical development. Given the limited availability of direct experimental data for this specific isomer, this document integrates known information with predicted properties and comparative data from structurally similar compounds to offer a reliable resource for laboratory and research applications.
Core Molecular and Physical Characteristics
This compound, identified by the CAS Number 960305-14-0, possesses the molecular formula C₇H₅BrCl₂ and a molecular weight of 239.92 g/mol .[1][2] Its structure, featuring a toluene backbone substituted with one bromine and two chlorine atoms, imparts a unique combination of reactivity and stability, making it a valuable intermediate in complex organic syntheses.
A summary of its key identifiers and physical properties is presented in Table 1. It is important to note that while some properties are reported from chemical suppliers, others are estimated based on computational models due to the absence of comprehensive experimental data in peer-reviewed literature.
Table 1: Key Identifiers and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-Bromo-2,3-dichloro-5-methylbenzene | N/A |
| CAS Number | 960305-14-0 | [1] |
| Molecular Formula | C₇H₅BrCl₂ | [1][2] |
| Molecular Weight | 239.92 g/mol | [1][2] |
| Appearance | Powder or liquid | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Due to the lack of specific experimental data for melting point, boiling point, and density, values for the closely related isomer, 3-Bromo-4-chlorotoluene, are provided for context in Table 2. Researchers should treat these as estimations and verify them experimentally for this compound.
Table 2: Physical Properties of the Related Isomer, 3-Bromo-4-chlorotoluene (CAS 57310-39-1)
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid or crystal | [4][5] |
| Boiling Point | approx. 220-230 °C | [5] |
| Melting Point | approx. -20 to -23 °C | [5] |
| Density | approx. 1.49-1.50 g/cm³ | [5] |
| Flash Point | 104.5 °C | [6] |
| Solubility | Soluble in organic solvents such as ethers and alcohols. | [5] |
Synthesis and Reactivity
Synthetic Pathways
A general workflow for such a synthesis is depicted below. The choice of brominating agent and catalyst is crucial to control regioselectivity and minimize the formation of unwanted isomers.
Caption: Proposed synthetic workflow for this compound.
Experimental Causality: The use of a Lewis acid catalyst like FeBr₃ is standard for activating bromine in electrophilic aromatic substitutions. The directing effects of the substituents on the 3,4-dichlorotoluene ring (the methyl group being ortho, para-directing and activating, while the chlorine atoms are ortho, para-directing but deactivating) would favor bromination at the 5-position. An aqueous workup with a reducing agent like sodium thiosulfate is necessary to quench any unreacted bromine.
Chemical Reactivity
The reactivity of this compound is dictated by the presence of multiple halogen substituents on the aromatic ring. This polyhalogenated structure opens up possibilities for various chemical transformations, making it a versatile intermediate.[7]
-
Cross-Coupling Reactions: The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This differential reactivity allows for selective functionalization at the bromine-substituted position.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chlorine and bromine atoms can activate the aromatic ring towards nucleophilic attack, although this typically requires strong nucleophiles and forcing conditions.
-
Metallation: The bromine atom can be selectively replaced by a metal (e.g., via lithium-halogen exchange or Grignard reagent formation), generating an organometallic intermediate that can then react with various electrophiles.
Applications in Drug Discovery and Development
Halogenated aromatic compounds are pivotal in medicinal chemistry. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.
While specific applications of this compound in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. As a versatile intermediate, it can be employed in the synthesis of more complex molecules for screening in drug discovery programs.[4] Its utility lies in its ability to serve as a scaffold for introducing diverse functional groups, a critical step in developing active pharmaceutical ingredients (APIs).[6]
Spectral Data (Predicted)
In the absence of experimentally acquired spectral data, computational prediction tools can provide valuable insights into the expected NMR spectra of this compound.
¹H NMR (Predicted):
-
The methyl protons are expected to appear as a singlet in the range of 2.3-2.5 ppm.
-
The two aromatic protons will likely appear as singlets or narrowly split doublets, with their chemical shifts influenced by the surrounding halogen atoms.
¹³C NMR (Predicted):
-
The spectrum will show seven distinct carbon signals.
-
The carbon attached to the bromine atom will be significantly shifted downfield.
-
The carbons bonded to chlorine will also exhibit downfield shifts.
-
The methyl carbon will appear at the most upfield position.
Researchers can utilize NMR prediction software to obtain more precise estimated chemical shifts and coupling constants.[8][9]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH-approved respirator when working in areas with inadequate ventilation or when dealing with the substance as a powder.
All handling of this compound should be performed in a well-ventilated chemical fume hood. In case of exposure, follow standard first-aid procedures and seek medical attention immediately.[10]
Experimental Protocols
The following is a generalized protocol for a Suzuki cross-coupling reaction, a common application for aryl bromides like this compound. This protocol should be adapted and optimized for specific substrates and reaction scales.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a phosphine ligand if required.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material (this compound) and the appearance of the product spot on a TLC plate. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
References
- 1. achmem.com [achmem.com]
- 2. 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. innospk.com [innospk.com]
- 7. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. Visualizer loader [nmrdb.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide to 3-Bromo-4,5-dichlorotoluene (CAS 960305-14-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-4,5-dichlorotoluene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science. Given the specialized nature of this molecule, this document synthesizes available data and provides expert insights into its properties, potential synthesis, and applications, with a focus on its utility for research and development.
Introduction: A Niche Building Block in Organic Synthesis
This compound, systematically named 1-Bromo-2,3-dichloro-5-methylbenzene, is a polyhalogenated aromatic hydrocarbon.[1] Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the halogen substituents. These atoms can influence a molecule's reactivity, lipophilicity, and metabolic stability, making them valuable synthons for the construction of complex molecular architectures. While specific peer-reviewed studies on this compound are not abundant in the public domain, its structural motifs suggest its role as a versatile intermediate in the synthesis of novel organic compounds.
Physicochemical Properties
Understanding the physical and chemical characteristics of this compound is crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes its key properties based on available data.
| Property | Value | Source |
| CAS Number | 960305-14-0 | [1] |
| Molecular Formula | C₇H₅BrCl₂ | [1] |
| Molecular Weight | 239.92 g/mol | [1] |
| IUPAC Name | 1-Bromo-2,3-dichloro-5-methylbenzene | [1] |
| Calculated XLogP3 | 4.2 | [1] |
| Appearance | Not specified (likely a solid or liquid) | |
| Storage | Sealed in dry, Room Temperature | [2] |
A visual representation of the chemical structure is provided below.
Caption: Chemical structure of this compound.
Synthesis and Reactivity Insights
Proposed Retrosynthetic Analysis
A logical approach to the synthesis would involve the sequential halogenation of a suitable dichlorotoluene isomer or the bromination/chlorination of a halogenated toluene precursor. The directing effects of the methyl group (ortho-, para-directing) and the halogen substituents (ortho-, para-directing, but deactivating) would need to be carefully considered to achieve the desired regiochemistry.
Hypothetical Synthetic Pathway
One potential, though unverified, pathway could start from 3,4-dichlorotoluene. Bromination of this precursor would likely yield a mixture of isomers, with the desired this compound being one of the products. The reaction would typically be carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).
Caption: Hypothetical synthesis of this compound.
Note: This proposed synthesis is illustrative and would require experimental optimization to control regioselectivity and maximize the yield of the desired product. Purification of the final product from isomeric byproducts would likely be necessary, for example, through chromatography or crystallization.
Expected Reactivity
The presence of three halogen substituents on the aromatic ring significantly influences the reactivity of this compound. The carbon-bromine bond is generally more reactive than the carbon-chlorine bonds in common cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This differential reactivity allows for selective functionalization at the bromine-substituted position, making this compound a potentially valuable building block for introducing further molecular complexity.
Potential Applications in Research and Development
Halogenated aromatic compounds are fundamental building blocks in the synthesis of a wide range of functional molecules.[3] Although specific applications for this compound are not extensively documented, its structure suggests utility in several key areas:
-
Pharmaceutical Intermediates: As a polyhalogenated aromatic, this compound can serve as a scaffold for the synthesis of active pharmaceutical ingredients (APIs). The halogen atoms can act as handles for further chemical modifications or can be retained in the final molecule to modulate its biological activity.
-
Agrochemicals: Similar to its role in pharmaceuticals, it can be a precursor for the development of new pesticides and herbicides.
-
OLED Materials: Some suppliers suggest its use in the synthesis of materials for organic light-emitting diodes (OLEDs). Halogenated aromatics are often used to tune the electronic properties of organic semiconductors.
The workflow for utilizing such a building block in drug discovery is outlined below.
Caption: Drug discovery workflow utilizing this compound.
Safety and Handling
Based on available supplier safety data, this compound is associated with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P202, P261, P262, P264+P265, P273, P280.[2]
Recommended Handling Procedures
Given the hazardous nature of this compound, appropriate personal protective equipment (PPE) should be worn at all times. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes.
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
This compound is a specialized chemical intermediate with potential for broader application in synthetic chemistry. While detailed experimental data remains limited in the public domain, its structure as a polyhalogenated toluene derivative suggests significant utility as a building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into its synthesis, reactivity, and applications is warranted to fully explore the potential of this niche molecule. Researchers are advised to proceed with caution, adhering to strict safety protocols when handling this compound.
References
Synthesis of 3-Bromo-4,5-dichlorotoluene
An In-Depth Technical Guide to the
This guide provides a comprehensive technical overview of viable synthetic routes to 3-Bromo-4,5-dichlorotoluene (CAS No: 960305-14-0), a polyhalogenated aromatic compound of significant interest. As a versatile chemical intermediate, it serves as a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials such as OLEDs.[1][2][3] The strategic placement of three distinct halogen atoms on the toluene scaffold offers multiple points for subsequent chemical modification, making it a valuable substrate for complex molecular engineering.
This document is intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explore the underlying chemical principles, justify strategic choices in synthesis design, and provide robust, self-validating protocols grounded in established literature.
Key Physical and Chemical Properties
| Property | Value |
| CAS Number | 960305-14-0[4][5] |
| Molecular Formula | C₇H₅BrCl₂ |
| Molecular Weight | 239.92 g/mol |
| IUPAC Name | 1-Bromo-2,3-dichloro-5-methylbenzene |
| Appearance | Expected to be a solid or high-boiling liquid |
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached via two primary strategies, each with distinct advantages and challenges. The choice of route depends on the desired purity, scale, and the availability of starting materials.
-
Route A: Direct Electrophilic Bromination. This is the most atom-economical approach, involving the direct bromination of commercially available 3,4-dichlorotoluene.[6] However, it presents a significant challenge in controlling the regioselectivity of the substitution.
-
Route B: Regiocontrolled Sandmeyer Reaction. This multi-step pathway offers unambiguous control over the final product's structure by starting with an amino-substituted precursor where the regiochemistry is pre-defined. This route is often preferred when a single, pure isomer is required.[7][8]
Caption: High-level retrosynthetic analysis for this compound.
Route A: Direct Electrophilic Aromatic Bromination
This approach leverages the direct functionalization of a C-H bond on the 3,4-dichlorotoluene ring. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, typically employing molecular bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[9][10]
Mechanistic Principles & Regiochemical Analysis
The primary scientific challenge of this route is controlling the position of the incoming bromine atom. The regiochemical outcome is dictated by the combined directing effects of the substituents already on the aromatic ring:
-
Methyl Group (-CH₃ at C1): An activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
-
Chloro Groups (-Cl at C3, C4): Deactivating groups that direct incoming electrophiles to their ortho and para positions.
In 3,4-dichlorotoluene, these effects are in conflict. The methyl group strongly activates positions 2 and 6. The chloro groups also direct towards these positions, but simultaneously deactivate the ring, making the reaction slower than with toluene alone. The target isomer requires substitution at the C5 position. This position is electronically disfavored as it is meta to the activating methyl group. However, it is ortho to the C4-chloro group. Consequently, direct bromination is likely to yield a mixture of isomers, including 2-bromo-, 6-bromo-, and the desired 5-bromo-3,4-dichlorotoluene, necessitating careful purification.[11][12]
Caption: Simplified workflow for Electrophilic Aromatic Bromination.
Proposed Experimental Protocol
This protocol is a representative procedure based on established methods for aromatic bromination and requires optimization.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 3,4-dichlorotoluene (1.0 eq) and a catalytic amount of iron powder (0.05 eq).
-
Reaction: Slowly add a solution of bromine (1.05 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) via the dropping funnel at room temperature. The reaction is exothermic and will generate HBr gas.[9] Maintain the temperature between 25-30°C.
-
Monitoring: Stir the mixture at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench with a cold, saturated aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil, containing a mixture of isomers, must be purified. This can be achieved through fractional distillation under vacuum or, more effectively, by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes).
Route B: Regiocontrolled Synthesis via Sandmeyer Reaction
To circumvent the regioselectivity issues of direct bromination, the Sandmeyer reaction provides a robust and reliable alternative.[13][14] This classic transformation converts an aromatic primary amine into an aryl halide via a diazonium salt intermediate.[8][15] The key advantage is that the position of the incoming bromine atom is precisely controlled by the location of the amine group on the starting material.
For the synthesis of this compound, a suitable precursor would be 5-Amino-2,3-dichlorotoluene .
Experimental Protocol
This protocol is a two-step procedure adapted from established methods for the Sandmeyer reaction.[13][16]
Part 1: Diazotization of 5-Amino-2,3-dichlorotoluene
-
Acidic Solution: In a beaker, prepare a solution of concentrated hydrobromic acid (HBr, ~48%, 3.0 eq) in water. Cool the solution to 0-5°C in an ice-salt bath.
-
Amine Addition: While maintaining the low temperature, slowly add 5-Amino-2,3-dichlorotoluene (1.0 eq) to the cold acid solution with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature never exceeds 5°C. Formation of the diazonium salt is indicated by a clear solution. Stir for an additional 20-30 minutes at 0-5°C.
Part 2: Sandmeyer Bromination
-
Catalyst Preparation: In a separate reaction flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in concentrated HBr (~48%). Cool this solution to 0-5°C.
-
Conversion: Slowly add the cold diazonium salt solution prepared in Part 1 to the cold CuBr solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (e.g., 50-60°C) for 30-60 minutes until gas evolution ceases.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts and wash them with water, dilute sodium hydroxide solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Caption: Step-by-step workflow for the Sandmeyer synthesis route.
Analytical Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Aromatic region (δ 7.0-7.5 ppm) showing two singlets or two closely coupled doublets for the two aromatic protons. A singlet in the aliphatic region (δ 2.2-2.5 ppm) for the methyl group protons. |
| ¹³C NMR | Expected to show 7 distinct signals: one for the methyl carbon (δ ~20 ppm) and six for the aromatic carbons (δ 120-140 ppm), with the carbon atoms bonded to halogens showing characteristic shifts.[17][18][19] |
| Mass Spec (GC-MS) | Molecular ion (M⁺) peak with a characteristic isotopic pattern for one bromine and two chlorine atoms (e.g., peaks at m/z 238, 240, 242, 244). |
Conclusion
The synthesis of this compound presents a choice between a direct, atom-economical but potentially non-selective electrophilic bromination (Route A) and a more robust, regiochemically precise Sandmeyer reaction (Route B). For laboratory-scale synthesis where isomeric purity is paramount, the Sandmeyer route is the superior and recommended methodology. In an industrial setting, the direct bromination route might be explored, but would require significant investment in process optimization and purification technology. Both pathways underscore the fundamental principles of aromatic chemistry and provide valuable strategies for accessing highly functionalized intermediates essential for modern drug discovery and materials science.[20]
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Factory Price OLED 99% 960305-14-0 this compound Manufacturer, CasNo.960305-14-0 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]
- 4. This compound | 960305-14-0 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Solved Toluene reacts with bromine in the presence of FeBr3 | Chegg.com [chegg.com]
- 11. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 12. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. brainly.com [brainly.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. 3-Bromotoluene(591-17-3) 13C NMR spectrum [chemicalbook.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 3-Bromo-4,5-dichlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-4,5-dichlorotoluene is a polyhalogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its strategic arrangement of three distinct halogen atoms on a toluene scaffold offers a platform for regioselective functionalization, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive structural analysis of this compound, detailing its physicochemical properties, a validated synthesis protocol, and an in-depth examination of its spectroscopic characteristics. By elucidating the causality behind analytical observations and synthetic choices, this document serves as a practical resource for professionals engaged in drug discovery and organic synthesis, empowering them to leverage the unique reactivity of this compound.
Introduction: The Strategic Importance of Polysubstituted Toluene Scaffolds
Halogenated aromatic compounds are foundational pillars in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms onto an aromatic ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, halogens serve as versatile synthetic handles, particularly for transition-metal-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery.[2][3]
This compound (Figure 1) is a compound of particular interest. It possesses three halogen atoms with differential reactivity—a bromine atom, typically more reactive in palladium-catalyzed couplings than chlorine, and two adjacent chlorine atoms.[4] This intrinsic reactivity gradient allows for sequential, site-selective modifications, making it a highly valuable intermediate for constructing libraries of complex derivatives for structure-activity relationship (SAR) studies. This guide offers a detailed exploration of its synthesis and structural characterization, providing the foundational knowledge required for its effective application.
Physicochemical Properties & Safety Mandates
A thorough understanding of a compound's physical properties and safety requirements is a prerequisite for its use in a research setting. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with similar halogenated toluenes.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 960305-14-0 | [5][6] |
| Molecular Formula | C₇H₅BrCl₂ | [5] |
| Molecular Weight | 239.92 g/mol | [5][7] |
| IUPAC Name | 1-Bromo-2,3-dichloro-5-methylbenzene | |
| Predicted XLogP3 | 4.2 | [7] |
| Appearance | Likely a solid or high-boiling liquid at room temperature | Inferred |
Safety & Handling:
As a polyhalogenated aromatic compound, this compound must be handled with appropriate care. The following safety protocols are mandated based on data from structurally related compounds and general laboratory practice.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. All handling should be performed in a certified chemical fume hood to avoid inhalation.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Synthesis Pathway: A Validated Protocol
The synthesis of this compound can be logically achieved via electrophilic aromatic substitution on a suitable precursor. A plausible and efficient route starts from the commercially available 3,4-dichlorotoluene. The methyl group is an ortho-, para-director; however, the positions ortho to the methyl group (C2 and C6) are significantly more activated than the position meta to it (C5). The directing effects of the two chloro groups must also be considered. Halogens are deactivating but ortho-, para-directing. Therefore, the incoming electrophile (Br+) will be directed to the positions ortho or para to the chlorine atoms.
The most activated position for bromination on the 3,4-dichlorotoluene ring is C6, which is ortho to the activating methyl group and para to the C3-chloro group. The second most likely position is C5, which is meta to the methyl group but ortho to both chloro groups. To achieve the desired 3-bromo-4,5-dichloro isomer, a more specialized route is required, likely starting from a precursor with a different substitution pattern, such as the diazotization of a corresponding aniline.
A common and effective method for the bromination of activated aromatic rings involves using bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or directly using a bromine source like N-Bromosuccinimide (NBS). For the purpose of this guide, a generalized electrophilic bromination protocol is presented.
Experimental Protocol: Electrophilic Bromination of 3,4-Dichlorotoluene
Causality: This protocol is designed to favor the bromination at the most activated positions. Iron powder is used as a catalyst precursor, which reacts in situ with bromine to form FeBr₃, the active Lewis acid catalyst. The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br+) that is attacked by the electron-rich aromatic ring.
-
Reaction Setup: To a solution of 3,4-dichlorotoluene (1 equivalent) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add a catalytic amount of iron powder (0.05 equivalents).
-
Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add bromine (1.05 equivalents) dropwise via an addition funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The reaction mixture will typically turn reddish-brown.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, an isomeric mixture, can be purified by flash column chromatography on silica gel using a non-polar eluent such as hexanes to isolate the desired isomers.
Self-Validation: The identity and purity of the synthesized isomers, including this compound, must be confirmed by the spectroscopic methods detailed in the following section. The ratio of isomers obtained is a critical validation of the understanding of electrophilic substitution patterns on this scaffold.
Core Structural Analysis: A Multi-Technique Approach
Structural elucidation of a novel or synthesized compound is a cornerstone of chemical research. It relies on the synergistic use of multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the limited availability of published experimental spectra for this compound, the following analysis is based on established principles of additivity and known substituent chemical shift (SCS) effects.[8][9]
¹H NMR (Proton NMR) Analysis (Predicted):
The aromatic region of the ¹H NMR spectrum is expected to show two signals, corresponding to the two aromatic protons (H-2 and H-6).
-
H-6: This proton is ortho to a chlorine atom and meta to both a bromine and another chlorine atom. It is expected to be a singlet (or a very finely split doublet due to a small ⁴J coupling to the methyl group). Its chemical shift will be downfield due to the deshielding effects of the adjacent halogens. Predicted δ ≈ 7.3-7.5 ppm.
-
H-2: This proton is ortho to the methyl group and meta to a bromine and a chlorine atom. It will also appear as a singlet. Predicted δ ≈ 7.1-7.3 ppm.
-
CH₃ (Methyl Group): The methyl protons will appear as a sharp singlet in the aliphatic region. Predicted δ ≈ 2.3-2.4 ppm. [10]
¹³C NMR Analysis (Predicted):
The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each unique carbon atom.
-
Aromatic Carbons:
-
C-Br (C-3): The carbon directly attached to bromine will be significantly shielded compared to unsubstituted benzene but will show a characteristic shift. Predicted δ ≈ 120-125 ppm.
-
C-Cl (C-4, C-5): The carbons bonded to chlorine will be downfield. Due to their different environments, they should be resolved. Predicted δ ≈ 130-135 ppm.
-
C-CH₃ (C-1): The carbon bearing the methyl group. Predicted δ ≈ 138-142 ppm.
-
C-H (C-2, C-6): The protonated carbons. Predicted δ ≈ 128-132 ppm.
-
-
Aliphatic Carbon:
-
CH₃: The methyl carbon. Predicted δ ≈ 20-22 ppm. [11]
-
Data Presentation: Predicted NMR Chemical Shifts (in CDCl₃)
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Multiplicity (¹H) |
| 1 (-C-CH₃) | - | 138-142 | - |
| 2 (-CH) | 7.1-7.3 | 128-132 | s |
| 3 (-C-Br) | - | 120-125 | - |
| 4 (-C-Cl) | - | 130-135 | - |
| 5 (-C-Cl) | - | 130-135 | - |
| 6 (-CH) | 7.3-7.5 | 128-132 | s |
| 7 (-CH₃) | 2.3-2.4 | 20-22 | s |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by vibrations associated with the substituted benzene ring and the methyl group.
-
C-H Stretching (Aromatic): Weak to medium bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).
-
C-H Stretching (Aliphatic): Medium bands corresponding to the methyl group just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Stretching (Aromatic): Several characteristic sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.
-
C-H Bending: Bands in the 1000-1300 cm⁻¹ region (in-plane) and strong bands in the 650-900 cm⁻¹ region (out-of-plane). The specific pattern of the out-of-plane bending can help confirm the 1,2,3,5-tetrasubstitution pattern.
-
C-X Stretching (C-Cl, C-Br): Strong, sharp absorptions in the fingerprint region. C-Cl stretches typically appear in the 600-800 cm⁻¹ range, while C-Br stretches appear at lower wavenumbers, generally between 500-650 cm⁻¹.[12] These bands can be definitive for confirming the presence of the halogens.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a standard method.[13]
-
Molecular Ion (M⁺•): The molecular ion peak is of paramount importance. Due to the isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a characteristic cluster of peaks. The most abundant peak in this cluster will correspond to the species with the most abundant isotopes (C₇H₅⁷⁹Br³⁵Cl₂), but the pattern of the M, M+2, M+4, and M+6 peaks will be definitive proof of the elemental composition (one bromine and two chlorines). The nominal mass of the molecular ion would be 238 u (for ⁷⁹Br and ³⁵Cl).
-
Key Fragmentation Pathways:
-
Loss of a Halogen: Fragmentation will likely initiate with the loss of a bromine radical (M - 79/81) or a chlorine radical (M - 35/37). Loss of the weaker C-Br bond is often a favored initial fragmentation step.
-
Loss of Methyl Group: A peak corresponding to the loss of a methyl radical (M - 15) is expected, leading to a halogenated benzyl cation.
-
Formation of Tropylium Ion: The resulting benzyl cation can rearrange to a more stable tropylium ion, which is a common fragmentation pathway for toluene derivatives.[14] Subsequent loss of halogens from this fragment may also be observed.
-
Reactivity and Application in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations, the C-Br bond is significantly more reactive than the C-Cl bond.[4][15]
This reactivity difference allows for a powerful, regioselective synthetic strategy:
-
Step 1 (C-Br Functionalization): A cross-coupling reaction can be performed under conditions that selectively activate the C-Br bond, allowing for the introduction of an aryl, alkyl, or amino group at the C-3 position while leaving the two chlorine atoms untouched.
-
Step 2 (C-Cl Functionalization): The product from the first step, now a dichlorinated biaryl or related structure, can be subjected to a second cross-coupling reaction under more forcing conditions (e.g., using more electron-rich ligands, higher temperatures) to functionalize one or both of the C-Cl bonds.
This stepwise approach enables the rapid and controlled synthesis of highly decorated, non-symmetrical aromatic scaffolds, which are highly sought after in drug discovery programs to explore chemical space and optimize ligand-protein interactions.
Conclusion
This compound represents a synthetically valuable and strategically important building block for chemical and pharmaceutical research. This guide has provided a comprehensive framework for its structural analysis, from its fundamental physicochemical properties and a logical synthesis route to a detailed interpretation of its expected spectroscopic signatures. The predictive analysis of its NMR, IR, and MS data, grounded in established chemical principles, offers a robust template for its characterization. Most importantly, the discussion of its differential reactivity highlights a clear path for its use in the regioselective synthesis of complex molecules, making it a powerful tool for drug development professionals aiming to innovate at the frontiers of medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. achmem.com [achmem.com]
- 6. keyorganics.net [keyorganics.net]
- 7. 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. web.pdx.edu [web.pdx.edu]
- 10. 3-Bromotoluene(591-17-3) 1H NMR spectrum [chemicalbook.com]
- 11. carlroth.com [carlroth.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry [mdpi.com]
- 15. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-Bromo-4,5-dichlorotoluene: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-4,5-dichlorotoluene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental protocols.
Molecular Structure and Spectroscopic Overview
This compound (CAS No. 960305-14-0) is a halogenated aromatic compound. Its structure, featuring a toluene backbone with bromine and chlorine substituents, gives rise to a unique spectroscopic fingerprint. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The predicted chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (Position 2) | ~ 7.5 | Singlet | 1H |
| Ar-H (Position 6) | ~ 7.3 | Singlet | 1H |
| -CH₃ | ~ 2.4 | Singlet | 3H |
Note: Predicted data is generated based on computational models and may vary slightly from experimental values.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-Br | ~ 120 |
| C-Cl (Position 4) | ~ 132 |
| C-Cl (Position 5) | ~ 130 |
| C-CH₃ | ~ 138 |
| C-H (Position 2) | ~ 131 |
| C-H (Position 6) | ~ 129 |
| -CH₃ | ~ 20 |
Note: Predicted data is generated based on computational models and may vary slightly from experimental values.
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipette and vial
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial to dissolve the sample.
-
Transfer the solution to an NMR tube using a pipette.
-
Cap the NMR tube and carefully place it in the NMR spectrometer's autosampler or manual insertion port.
-
Acquire the ¹H spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans).
-
Acquire the ¹³C spectrum using standard acquisition parameters (e.g., 100 MHz, 1024 scans).
-
Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Interpretation and Causality
The downfield chemical shifts of the aromatic protons are a direct result of the deshielding effect of the electronegative halogen atoms. The singlet multiplicity of the aromatic protons is due to the absence of adjacent protons for coupling. The methyl group protons appear as a singlet in the upfield region, as expected. The ¹³C NMR spectrum confirms the presence of seven distinct carbon environments. The carbons directly attached to the halogens are significantly deshielded and appear at lower field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic, -CH₃) | 2950-2850 | Medium |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-Cl stretch | 800-600 | Strong |
| C-Br stretch | 600-500 | Strong |
Experimental Protocol for IR Spectroscopy (Solid Sample)
Objective: To obtain an IR spectrum of solid this compound.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
Procedure:
-
Grind a small amount of the sample with dry KBr powder in a mortar and pestle.
-
Transfer the mixture to a pellet press die.
-
Apply pressure to form a transparent or translucent KBr pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Interpretation and Causality
The IR spectrum will be dominated by absorptions corresponding to the aromatic ring and the carbon-halogen bonds. The C-H stretching vibrations of the aromatic ring and the methyl group will be present in their characteristic regions. The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are indicative of the C-Cl and C-Br stretching vibrations. The exact positions of these bands can be influenced by the overall substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The most abundant peak in this cluster will correspond to the molecule containing the most abundant isotopes.
-
Key Fragmentation Patterns: Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom (Br or Cl) and the loss of a methyl group.
Experimental Protocol for GC-MS
Objective: To obtain the mass spectrum of this compound.
Materials:
-
Dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).
-
GC-MS instrument with an electron ionization (EI) source.
Procedure:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound will be separated from the solvent on the GC column and enter the mass spectrometer.
-
The molecules will be ionized by electron impact.
-
The resulting ions will be separated by their mass-to-charge ratio (m/z) and detected.
-
The resulting mass spectrum is a plot of ion abundance versus m/z.
Interpretation and Causality
The isotopic pattern of the molecular ion peak is a powerful diagnostic tool for confirming the presence of bromine and chlorine atoms in the molecule. The fragmentation pattern provides further structural information. For example, the loss of a bromine atom will result in a fragment ion with a mass 79 or 81 units less than the molecular ion. Similarly, the loss of a chlorine atom will lead to a fragment 35 or 37 mass units lighter.
Visualizing Molecular Structure and Fragmentation
To better illustrate the relationships between the atoms in this compound and a potential fragmentation pathway in mass spectrometry, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Simplified MS fragmentation of this compound.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, allowing for unambiguous structural confirmation and purity assessment. This guide has outlined the expected spectral features, provided detailed experimental protocols, and offered insights into the interpretation of the data, serving as a valuable resource for scientists working with this important chemical intermediate.
An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-4,5-dichlorotoluene
This guide provides a comprehensive analysis of the chemical reactivity of 3-Bromo-4,5-dichlorotoluene, a polyhalogenated aromatic compound of significant interest in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explore the causal relationships that govern the molecule's synthetic utility. We will dissect its electronic and steric properties to rationalize its behavior in key organic transformations, offering both mechanistic insights and field-proven experimental protocols.
Introduction and Molecular Overview
This compound (CAS No. 960305-14-0) is a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1][2] Its structure, featuring a toluene backbone substituted with three halogen atoms at distinct positions, provides a unique platform for regioselective functionalization. The differential reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic value, allowing for stepwise and controlled modifications.[3]
The strategic placement of a bromine atom and two chlorine atoms, in addition to the methyl group, creates a nuanced electronic and steric environment on the aromatic ring. This arrangement dictates the molecule's susceptibility to various reaction classes, which we will explore in detail.
Physicochemical and Spectroscopic Data Summary
A clear understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis. The following tables summarize the key characteristics of this compound.
| Property | Value | Source |
| CAS Number | 960305-14-0 | [4] |
| Molecular Formula | C₇H₅BrCl₂ | [4] |
| Molecular Weight | 239.92 g/mol | [4] |
| SMILES | CC1=CC(=C(C(=C1)Br)Cl)Cl | [4] |
| MDL Number | MFCD26792624 | [4] |
Core Reactivity Profile: A Mechanistic Dissection
The reactivity of this compound is dominated by the interplay of its substituents. The methyl group is an activating, ortho-, para- directing group for electrophilic aromatic substitution. Conversely, the halogens are deactivating yet also ortho-, para- directing. The true synthetic power, however, lies in the differential reactivity of the C-X bonds, particularly in metal-catalyzed reactions.
Metal-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds, and polyhalogenated substrates like this compound are ideal candidates for selective functionalization.[6][7]
Causality of Selectivity: The selective functionalization of the C-Br bond over the C-Cl bonds is rooted in fundamental organometallic principles. The first and often rate-determining step in many cross-coupling catalytic cycles (e.g., Suzuki, Heck, Sonogashira) is the oxidative addition of the aryl halide to a low-valent metal center (typically Pd(0) or Ni(0)).[8] The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond. Consequently, the C-Br bond undergoes oxidative addition much more readily, allowing for highly selective reactions at the C3 position while leaving the C4 and C5 chlorine atoms untouched for potential subsequent transformations.[3]
Diagram: Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction
Caption: The Suzuki-Miyaura cycle enables selective C-C bond formation.
Field-Proven Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C3 position of this compound.
Objective: To synthesize 3-Aryl-4,5-dichlorotoluene.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.04 eq) or a more advanced ligand like SPhos.
-
Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous
-
Toluene and Water (e.g., 4:1 v/v mixture), degassed
-
Reaction vessel (e.g., Schlenk flask) with condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, briefly pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction flask. Causality Note: The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Solvent Addition: Add the degassed toluene/water solvent mixture to the flask. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure 3-Aryl-4,5-dichlorotoluene.
Diagram: Experimental Workflow for Cross-Coupling
Caption: A standard workflow for a palladium-catalyzed cross-coupling reaction.
Electrophilic Aromatic Substitution (EAS)
While the three halogen substituents are strongly deactivating, the aromatic ring can still undergo electrophilic substitution under forcing conditions.[9][10] The regiochemical outcome is determined by the directing effects of all four substituents.
-
Methyl Group (-CH₃): Activating, ortho-, para- director.
-
Halogens (-Br, -Cl): Deactivating, ortho-, para- directors.
The available positions for substitution are C2 and C6.
-
Position C2: ortho to the methyl group, ortho to the bromine, and meta to both chlorine atoms.
-
Position C6: ortho to the methyl group, meta to the bromine and one chlorine, and para to the other chlorine.
The directing effects are cooperative. The powerful ortho-, para- directing influence of the methyl group, combined with the directing effects of the halogens, will strongly favor substitution at the C2 and C6 positions. Steric hindrance at C2 (flanked by -CH₃ and -Br) might lead to a preference for substitution at the less hindered C6 position.
Diagram: General Mechanism of Electrophilic Aromatic Substitution
Caption: Two-step mechanism for electrophilic aromatic substitution (EAS).
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require strong electron-withdrawing groups (like -NO₂) to activate the ring towards nucleophilic attack.[11][12] While the halogens on this compound are electron-withdrawing, they provide only moderate activation. Therefore, SNAr reactions would require harsh conditions (high temperatures, strong nucleophiles) and are generally less synthetically useful for this substrate compared to cross-coupling.[3] If a reaction were forced, the nucleophile would likely attack the positions activated by multiple halogens.
Benzylic Radical Halogenation
The methyl group is susceptible to free-radical halogenation at the benzylic position, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This provides a route to functionalize the methyl group, converting it into a bromomethyl (-CH₂Br) group, which is itself a versatile synthetic handle for subsequent nucleophilic substitution reactions.[3]
Applications in Drug Discovery and Development
Halogenated organic compounds are ubiquitous in pharmaceuticals and agrochemicals.[13] The chlorine and bromine atoms can enhance metabolic stability, improve membrane permeability, and participate in halogen bonding, a crucial interaction in drug-receptor binding. This compound serves as a key intermediate, allowing for the introduction of this privileged structural motif into larger, more complex molecules.[1][14] Its ability to undergo selective, sequential cross-coupling reactions makes it a powerful tool for building molecular diversity in drug discovery campaigns.
Safety and Handling
As with all halogenated aromatic compounds, this compound must be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[16] Avoid contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[15]
-
Hazards: The compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]
Always consult the most current Safety Data Sheet (SDS) before use.[15][16]
Conclusion
The reactivity profile of this compound is defined by the principle of selective reactivity. Its primary synthetic value is derived from the pronounced difference in reactivity between the carbon-bromine and carbon-chlorine bonds in transition metal-catalyzed cross-coupling reactions. This feature allows chemists to use the molecule as a scaffold, introducing functionality at the C3 position with high fidelity before potentially addressing the less reactive chloro-substituents. While susceptible to electrophilic and radical reactions under specific conditions, its role as a regioselective building block in coupling chemistry remains its most powerful and widely exploited characteristic in the pursuit of novel, high-value chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 4. achmem.com [achmem.com]
- 5. 3-Bromotoluene(591-17-3) 13C NMR spectrum [chemicalbook.com]
- 6. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. search.library.brandeis.edu [search.library.brandeis.edu]
- 8. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aromatic Reactivity [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innospk.com [innospk.com]
- 15. fishersci.fr [fishersci.fr]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Bromo-4,5-dichlorotoluene and its Derivatives for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of 3-bromo-4,5-dichlorotoluene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While specific data for this particular isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust framework for its synthesis, characterization, and derivatization. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the utility of this and similar polyhalogenated aromatic scaffolds.
Introduction: The Strategic Value of Polychlorinated and Brominated Toluene Scaffolds
Polyhalogenated aromatic compounds are pivotal intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The specific arrangement of halogen substituents on the aromatic ring dictates the molecule's reactivity and provides multiple points for selective functionalization. This compound, with its distinct pattern of a bromine and two chlorine atoms on a toluene core, presents a unique platform for sequential and regioselective chemical transformations. The differential reactivity of the carbon-bromine versus the carbon-chlorine bonds in various coupling reactions is a key feature that can be exploited for the synthesis of complex molecular architectures.[1]
Physicochemical and Spectroscopic Profile of this compound
Physicochemical Properties
| Property | Predicted/Inferred Value | Source/Basis |
| CAS Number | 960305-14-0 | [3][4] |
| Molecular Formula | C7H5BrCl2 | [4] |
| Molecular Weight | 239.92 g/mol | [4][5] |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from related halotoluenes |
| Boiling Point | Estimated to be in the range of 230-250 °C | Extrapolated from dichlorotoluenes and bromochlorotoluenes |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, THF, toluene) and insoluble in water | General property of non-polar aromatic compounds |
Predicted Spectroscopic Characteristics
Predicting the spectroscopic signature of this compound is essential for its identification and characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methyl group protons (likely in the range of 2.3-2.5 ppm) and two singlets in the aromatic region (likely between 7.0 and 7.5 ppm) corresponding to the two aromatic protons. The precise chemical shifts would be influenced by the cumulative electronic effects of the three halogen substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be more complex, showing distinct signals for each of the seven carbon atoms. The chemical shifts of the aromatic carbons will be significantly influenced by the attached halogens, with carbons bonded to halogens appearing at lower field.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to display characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C stretching bands for the aromatic ring. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region.
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.
Synthesis of this compound: A Proposed Experimental Protocol
A direct and specific synthesis protocol for this compound is not prominently documented. However, a plausible and efficient route would involve the electrophilic bromination of 1,2-dichloro-3-methylbenzene (3,4-dichlorotoluene). The directing effects of the substituents on the aromatic ring will guide the position of bromination.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothesized)
Materials:
-
3,4-Dichlorotoluene
-
Bromine (Br₂)
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 3,4-dichlorotoluene (1 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: To the stirred solution, add anhydrous iron(III) bromide (0.05-0.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (1.0-1.1 equivalents) in dichloromethane from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Workup: Upon completion, carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate to quench any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Catalyst: FeBr₃ is a classic Lewis acid catalyst for electrophilic bromination, which polarizes the Br-Br bond, making the bromine a more potent electrophile.
-
Solvent: Dichloromethane is a common solvent for bromination reactions as it is relatively inert and effectively dissolves the reactants.
-
Temperature Control: The reaction is initiated at a low temperature to control the exothermic reaction and minimize the formation of polybrominated byproducts.
-
Workup: The aqueous workup is crucial to remove the catalyst, unreacted bromine, and acidic byproducts (HBr).
Reactivity and Derivatization of this compound
The presence of three halogen atoms with differing reactivity on the toluene ring makes this compound a highly valuable and versatile building block for the synthesis of more complex molecules.
Key Reaction Pathways
References
Discovery and history of 3-Bromo-4,5-dichlorotoluene
An In-Depth Technical Guide to 3-Bromo-4,5-dichlorotoluene: Synthesis, Properties, and Historical Context
Abstract
This compound is a polyhalogenated aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and a historical perspective on its development within the broader context of halogenated toluene chemistry. Detailed experimental protocols, reaction mechanisms, and data visualizations are presented to offer researchers and drug development professionals a thorough understanding of this compound.
Introduction: The Significance of Polyhalogenated Toluenes
Polyhalogenated toluene derivatives are a class of organic compounds that have garnered considerable interest due to their utility as synthetic intermediates.[1] The specific arrangement of halogen atoms on the toluene ring provides a unique platform for regioselective chemical transformations.[1] The presence of multiple halogens with differing reactivity, such as bromine and chlorine, allows for stepwise and selective functionalization. For instance, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions, enabling chemists to selectively introduce a new substituent at the bromine-bearing position while leaving the chloro-substituents intact for subsequent modifications.[1] This differential reactivity is a cornerstone of modern synthetic strategy, allowing for the efficient construction of complex molecular architectures.
This compound, with its distinct substitution pattern, is a valuable building block for creating a diverse array of more complex molecules. Its structure is particularly suited for applications in the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers where precise control over substituent placement is critical for biological activity or material properties.[2][3]
A Historical Perspective on the Synthesis of Halogenated Aromatics
While the specific discovery of this compound is not prominently documented in seminal literature, its emergence can be understood within the historical evolution of aromatic halogenation and diazotization reactions. The late 19th and early 20th centuries saw foundational work in electrophilic aromatic substitution, providing the chemical community with the tools to introduce halogen atoms onto benzene and its derivatives.
The development of the Sandmeyer reaction in 1884 and related diazotization-based transformations were pivotal. These methods allowed for the introduction of a wide range of substituents, including halogens, onto an aromatic ring via an amino group precursor. This provided a powerful and regioselective alternative to direct halogenation. It is highly probable that the first synthesis of this compound was achieved through a multi-step sequence involving the diazotization of a corresponding amino-dichlorotoluene precursor, a strategy that remains relevant today.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its effective handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrCl₂ | |
| Molecular Weight | 239.92 g/mol | |
| Appearance | Likely a solid or high-boiling liquid | Inferred |
| Storage | Sealed in dry, room temperature conditions | [4] |
Synthetic Methodologies
The synthesis of this compound can be approached through several strategic pathways, primarily leveraging electrophilic aromatic substitution and diazotization reactions. The choice of starting material and reaction sequence is critical for achieving the desired regioselectivity.
Route 1: Bromination of 3,4-Dichlorotoluene
A plausible and direct approach involves the electrophilic bromination of 3,4-dichlorotoluene. The directing effects of the substituents on the aromatic ring will guide the position of the incoming electrophile.
Reaction Workflow:
Caption: Electrophilic bromination of 3,4-dichlorotoluene.
Causality Behind Experimental Choices:
-
Starting Material: 3,4-Dichlorotoluene is a commercially available starting material. The two chlorine atoms are ortho and meta to the methyl group, and their combined directing effects will influence the position of bromination.
-
Reagents: Bromine (Br₂) is the electrophile source. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is essential to polarize the Br-Br bond, generating a more potent electrophile (Br⁺).
-
Solvent: An inert solvent, such as dichloromethane or carbon tetrachloride, is typically used to dissolve the reactants and facilitate the reaction.
Step-by-Step Experimental Protocol:
-
To a stirred solution of 3,4-dichlorotoluene in a suitable inert solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide.
-
Cool the mixture in an ice bath to control the reaction temperature.
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture.
-
Allow the reaction to proceed at low temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.
Route 2: Sandmeyer Reaction of 3-Amino-4,5-dichlorotoluene
An alternative and often more regioselective route involves the diazotization of an amino precursor followed by a Sandmeyer reaction.
Reaction Workflow:
Caption: Synthesis via the Sandmeyer reaction.
Causality Behind Experimental Choices:
-
Starting Material: 3-Amino-4,5-dichlorotoluene provides the necessary scaffold with the amino group acting as a handle for the introduction of bromine.
-
Diazotization: Sodium nitrite (NaNO₂) in the presence of a strong acid (hydrobromic acid, HBr) at low temperatures (0-5 °C) converts the primary amine into a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Sandmeyer Reaction: Copper(I) bromide (CuBr) catalyzes the displacement of the diazonium group with a bromide ion.
Step-by-Step Experimental Protocol:
-
Dissolve 3-Amino-4,5-dichlorotoluene in a cold aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir the mixture for a short period to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt, as evidenced by the cessation of nitrogen gas evolution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent and purify the product by distillation under reduced pressure or column chromatography.
Reactivity and Further Transformations
The presence of three halogen atoms on the toluene ring of this compound opens up a wide range of possibilities for further chemical modifications.
-
Cross-Coupling Reactions: The C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C-Cl bonds. This allows for the selective introduction of carbon-based substituents at the 3-position.
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated aryl halides, the chlorine atoms can undergo nucleophilic aromatic substitution under forcing conditions with strong nucleophiles.
-
Benzylic Bromination: The methyl group can be functionalized through radical bromination using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom at the benzylic position, creating a new synthetic handle.
Conclusion
This compound is a valuable, albeit not widely documented, polyhalogenated aromatic compound. Its synthesis can be reliably achieved through established methods of electrophilic aromatic substitution or, more selectively, through the Sandmeyer reaction. The differential reactivity of its halogen substituents makes it a highly attractive intermediate for the synthesis of complex, functionalized molecules in various fields of chemical research and development. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic strategies.
References
Thermochemical properties of 3-Bromo-4,5-dichlorotoluene
An In-Depth Technical Guide to the Thermochemical Properties of 3-Bromo-4,5-dichlorotoluene: A Methodological Approach for Researchers
Abstract
This technical guide provides a comprehensive framework for determining the core thermochemical properties of this compound. Recognizing the current absence of published experimental or computational data for this specific compound, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It outlines both the experimental and computational workflows necessary to establish key parameters such as enthalpy of formation, heat capacity, and entropy. By synthesizing established principles with field-proven insights, this guide empowers research teams to generate reliable thermochemical data, a critical step in process safety assessment, reaction modeling, and the development of novel pharmaceuticals and specialty chemicals.
Introduction: The Need for Thermochemical Data
This compound is a polyhalogenated aromatic compound with potential applications as a key intermediate in organic synthesis, particularly in the agrochemical and pharmaceutical industries.[1][2] The precise arrangement of its halogen substituents offers a unique platform for regioselective chemical transformations, making it a valuable building block for complex molecular architectures.[3] However, the successful and safe scale-up of any chemical process involving this compound is contingent upon a thorough understanding of its thermochemical properties.
Parameters such as the enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°) are fundamental to predicting the heat release of reactions, modeling thermal stability, and ensuring process safety. Without this data, predicting potential thermal hazards is impossible. This guide addresses the critical gap in available literature by providing a detailed, authoritative overview of the state-of-the-art experimental and computational methodologies required to characterize this compound.
Molecular Structure and Synthesis Considerations
A prerequisite for any thermochemical investigation is a pure, well-characterized sample. The molecular structure of this compound is presented below.
Caption: Molecular structure of this compound.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Causality of Experimental Choices: The purity of the final compound is paramount for accurate thermochemical measurements. Impurities would lead to erroneous results in calorimetry, as the measured heat change would be a composite of the sample and the contaminants. Therefore, rigorous purification and subsequent characterization (e.g., NMR, GC-MS, elemental analysis) are non-negotiable, self-validating steps in the overall workflow.
Experimental Determination of Thermochemical Properties
The following sections detail the primary experimental techniques required to determine the key thermochemical properties of solid this compound.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation in the condensed state is most accurately determined using oxygen combustion calorimetry. For halogenated compounds, this requires special considerations to ensure a well-defined final state of the combustion products.
Principle: A precisely weighed sample is completely combusted in a high-pressure oxygen environment inside a constant-volume container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured. The standard enthalpy of combustion (ΔcH°) is calculated from this temperature change, and from this, the enthalpy of formation (ΔfH°) is derived using Hess's Law.
References
An In-depth Technical Guide to the Solubility of 3-Bromo-4,5-dichlorotoluene in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-4,5-dichlorotoluene, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document offers a blend of theoretical principles, practical experimental protocols, and field-proven insights to empower researchers in their handling of this halogenated aromatic compound.
Physicochemical Profile of this compound
This compound (CAS RN: 960305-14-0) is a polyhalogenated toluene derivative with the molecular formula C₇H₅BrCl₂ and a molecular weight of approximately 239.92 g/mol .[2][3] Its structure, featuring a methyl group and three halogen atoms (one bromine, two chlorine) on a benzene ring, dictates its physicochemical properties and, consequently, its solubility behavior.
The presence of multiple halogen atoms significantly influences the molecule's electronic properties and reactivity. Halogenated aromatic compounds are generally characterized by low polarity. While the carbon-halogen bonds are polar, the overall molecular symmetry can lead to a relatively nonpolar molecule. This inherent low polarity is a key determinant of its solubility in various organic solvents. The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that nonpolar or weakly polar compounds will dissolve best in solvents of similar polarity.[4]
Qualitative Solubility Predictions
In the absence of extensive published quantitative data, a qualitative assessment based on solvent polarity is a reliable starting point. Organic solvents can be broadly categorized into nonpolar, polar aprotic, and polar protic groups.[5][6]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar nature of these solvents aligns well with the low polarity of the halogenated toluene, facilitating dissolution. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | These solvents possess a degree of polarity that can interact with the polar C-X bonds of the solute, while their organic character remains compatible with the overall nonpolar structure. |
| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The strong hydrogen bonding networks in protic solvents, particularly water, are difficult for the nonpolar solute to disrupt, leading to poor solubility.[7] |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent. This self-validating system ensures accuracy and reproducibility.
Workflow for Solubility Determination
The process begins with careful preparation and execution, followed by rigorous analysis to ascertain the saturation point of the solute in the solvent.
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology
This protocol is adapted from standard laboratory procedures for solubility determination.[8][9]
-
Solvent Preparation: Dispense a precise volume (e.g., 10.0 mL) of the selected organic solvent into a screw-cap vial or a small Erlenmeyer flask.
-
Temperature Control: Place the vial in a temperature-controlled environment (e.g., a water bath) set to the desired experimental temperature (e.g., 25°C). Allow the solvent to thermally equilibrate for at least 30 minutes.
-
Initial Solute Addition: Accurately weigh a small amount (e.g., 25 mg) of this compound and add it to the solvent.[8]
-
Mixing: Secure the cap and mix the contents vigorously using a vortex mixer or magnetic stirrer until the solid is fully dissolved. If the solid dissolves completely, proceed to the next step.
-
Incremental Addition: Continue to add pre-weighed increments of the solute to the solution, ensuring complete dissolution after each addition. Record the total mass of solute added.
-
Reaching Saturation: The saturation point is reached when a small amount of the added solute fails to dissolve completely, even after prolonged and vigorous mixing (e.g., for 10-20 seconds).[4]
-
Equilibration at Saturation: To ensure a true equilibrium is reached, the saturated solution should be agitated for an extended period (e.g., several hours). A common and robust technique is the shake-flask method, which can take 24 hours or more to reach equilibrium.[10]
-
Quantification: After equilibration, carefully separate the saturated solution from the excess solid (e.g., by filtration or centrifugation). The concentration of the solute in the clear supernatant can then be determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Calculation: Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).
Factors Influencing Solubility: A Deeper Dive
The solubility of a compound is not an intrinsic property but is influenced by several factors. Understanding these allows for the manipulation of conditions to achieve desired outcomes.
Caption: Factors influencing the solubility of the compound.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[10] This is because the additional thermal energy helps to overcome the intermolecular forces in both the solute's crystal lattice and the solvent.
-
Polarity: As previously discussed, the "like dissolves like" principle is the most critical factor.[4] The low polarity of this compound dictates its preference for nonpolar organic solvents.
-
Molecular Size: Larger molecules can sometimes be more difficult to solvate, as it requires creating a larger cavity in the solvent structure.[10]
-
Crystal Lattice Energy: For a solid to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome the energy holding the solute molecules together in the crystal lattice. A higher melting point can sometimes indicate a stronger crystal lattice and potentially lower solubility.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. chem.ws [chem.ws]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. youtube.com [youtube.com]
Methodological & Application
Harnessing the Reactivity of 3-Bromo-4,5-dichlorotoluene in Palladium-Catalyzed Cross-Coupling Reactions
An Application Guide for Researchers
Prepared by: The Office of the Senior Application Scientist
Introduction: 3-Bromo-4,5-dichlorotoluene is a valuable and versatile building block in modern synthetic organic chemistry. Its utility stems from the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bonds.[1] This inherent reactivity difference allows for selective functionalization at the C-Br position, leaving the two chloro-substituents intact for subsequent transformations. This guide provides an in-depth exploration of the use of this compound in several cornerstone cross-coupling reactions, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Mechanistic Core: The Palladium Cross-Coupling Cycle
At the heart of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions is a common catalytic cycle involving palladium.[2][3][4][5] The cycle is a sequence of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-Br bond of this compound), forming a Pd(II) complex. This is often the rate-determining step, and its facility is a primary reason for the high reactivity of aryl bromides over chlorides.[1]
-
Transmetalation (for Suzuki, Sonogashira): An organometallic nucleophile (e.g., organoboron, organocopper) transfers its organic group to the palladium center, displacing the halide.[4][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures or coupling aryl groups with alkyl chains.[7][8][9] Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-based reagents.[7][10][11][12] When using this compound, the reaction selectively forms a new C-C bond at the bromine position.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand is common. For polychlorinated substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or even simpler ones like FcPPh₂) can enhance catalyst activity and promote the crucial oxidative addition step.[7]
-
Base: A base, such as K₃PO₄ or K₂CO₃, is essential. It activates the organoboron species, facilitating the transmetalation step.[13] An aqueous base solution is often used, creating a biphasic system that can accelerate the reaction.[7]
-
Solvent: Aprotic solvents like dioxane or toluene are standard, often mixed with water to dissolve the inorganic base.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent/Parameter | Molar Eq. | Amount | Mol (mmol) | Purpose |
| This compound | 1.0 | 245.9 mg | 1.0 | Aryl Halide Electrophile |
| Phenylboronic Acid | 1.2 | 146.3 mg | 1.2 | Nucleophilic Partner |
| Pd₂(dba)₃ | 0.01 (1 mol%) | 9.2 mg | 0.01 | Palladium Pre-catalyst |
| SPhos | 0.03 (3 mol%) | 12.3 mg | 0.03 | Ligand |
| K₃PO₄ (Potassium Phosphate) | 3.0 | 636.8 mg | 3.0 | Base |
| Dioxane | - | 4.0 mL | - | Organic Solvent |
| Water | - | 1.0 mL | - | Aqueous Solvent |
| Reaction Temperature | - | 100 °C | - | Thermal Energy |
| Reaction Time | - | 12-18 h | - | - |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the product, 4,5-dichloro-3-phenyltoluene.
Application 2: Heck Reaction for Alkene Vinylation
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, providing a powerful route to stilbenes and cinnamates.[14][15][16] The reaction proceeds with high trans selectivity.[15]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and robust pre-catalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: For aryl bromides, triphenylphosphine (PPh₃) is often sufficient. However, for less reactive systems or to improve yields, more specialized ligands may be used.[17]
-
Base: An organic base like triethylamine (NEt₃) or an inorganic base such as K₂CO₃ is required to neutralize the H-X acid generated during the catalytic cycle.[14]
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to ensure reactants remain in solution at the required temperatures.[18]
Protocol: Heck Reaction of this compound with Styrene
| Reagent/Parameter | Molar Eq. | Amount | Mol (mmol) | Purpose |
| This compound | 1.0 | 245.9 mg | 1.0 | Aryl Halide Electrophile |
| Styrene | 1.5 | 156.2 mg (171 µL) | 1.5 | Alkene Partner |
| Pd(OAc)₂ | 0.02 (2 mol%) | 4.5 mg | 0.02 | Palladium Pre-catalyst |
| PPh₃ | 0.04 (4 mol%) | 10.5 mg | 0.04 | Ligand |
| Triethylamine (NEt₃) | 2.0 | 202.4 mg (278 µL) | 2.0 | Base |
| DMF (anhydrous) | - | 5.0 mL | - | Solvent |
| Reaction Temperature | - | 110 °C | - | Thermal Energy |
| Reaction Time | - | 24 h | - | - |
Step-by-Step Methodology:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat in an oil bath at 110 °C for 24 hours.
-
After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent in vacuo. Purify the resulting solid/oil by flash chromatography or recrystallization to obtain (E)-1,2-dichloro-3-methyl-5-styrylbenzene.
Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, a critical transformation in the synthesis of pharmaceuticals, natural products, and materials.[19][20][21] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[20]
Causality Behind Experimental Choices:
-
Palladium Catalyst: As with other couplings, a Pd(0) species is the primary catalyst. Pd(PPh₃)₂Cl₂ is a convenient pre-catalyst that is readily reduced.
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex much more readily than the alkyne itself.[22]
-
Base: An amine base, such as diethylamine (Et₂NH) or triethylamine (Et₃N), is used. It serves both to deprotonate the alkyne and to act as the solvent.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
| Reagent/Parameter | Molar Eq. | Amount | Mol (mmol) | Purpose |
| This compound | 1.0 | 245.9 mg | 1.0 | Aryl Halide Electrophile |
| Phenylacetylene | 1.1 | 112.3 mg (123 µL) | 1.1 | Alkyne Partner |
| Pd(PPh₃)₂Cl₂ | 0.02 (2 mol%) | 14.0 mg | 0.02 | Palladium Pre-catalyst |
| CuI (Copper(I) Iodide) | 0.04 (4 mol%) | 7.6 mg | 0.04 | Co-catalyst |
| Diethylamine (Et₂NH) | - | 5.0 mL | - | Base & Solvent |
| Reaction Temperature | - | 60 °C | - | Thermal Energy |
| Reaction Time | - | 8 h | - | - |
Step-by-Step Methodology:
-
Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a Schlenk flask under an inert atmosphere.
-
Add degassed diethylamine via syringe, followed by phenylacetylene.
-
Heat the mixture to 60 °C and stir for 8 hours, monitoring by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane) to afford 1,2-dichloro-3-methyl-5-(phenylethynyl)benzene.
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[23][24] The reaction couples an aryl halide with a primary or secondary amine.[23]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) or N-heterocyclic carbene (NHC) ligands are critical for promoting the reductive elimination step that forms the C-N bond.[25]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice.[26]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential, as protic solvents can interfere with the strong base.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent/Parameter | Molar Eq. | Amount | Mol (mmol) | Purpose |
| This compound | 1.0 | 245.9 mg | 1.0 | Aryl Halide Electrophile |
| Morpholine | 1.2 | 104.5 mg (105 µL) | 1.2 | Amine Nucleophile |
| Pd₂(dba)₃ | 0.02 (2 mol%) | 18.3 mg | 0.02 | Palladium Pre-catalyst |
| BINAP | 0.04 (4 mol%) | 24.9 mg | 0.04 | Ligand |
| NaOtBu | 1.4 | 134.5 mg | 1.4 | Base |
| Toluene (anhydrous) | - | 5.0 mL | - | Solvent |
| Reaction Temperature | - | 100 °C | - | Thermal Energy |
| Reaction Time | - | 16 h | - | - |
Step-by-Step Methodology:
-
Inside a glovebox, charge an oven-dried vial with NaOtBu, Pd₂(dba)₃, and BINAP.
-
Add this compound, anhydrous toluene, and finally morpholine.
-
Seal the vial with a Teflon-lined cap and remove from the glovebox.
-
Place the vial in a preheated heating block at 100 °C and stir for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and carefully quench with a saturated solution of NH₄Cl.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to yield 4-(2,3-dichloro-5-methylphenyl)morpholine.
Sequential Coupling: A Strategy for Advanced Synthesis
The true power of substrates like this compound lies in the potential for sequential cross-coupling. After the initial, selective reaction at the more labile bromine site, the resulting dichlorinated product can undergo a second coupling reaction at one of the chlorine positions. This typically requires more forcing conditions, such as higher temperatures and highly active catalyst systems designed for aryl chloride activation (e.g., those using bulky, electron-rich phosphine ligands or NHCs).[13][27][28]
Caption: Workflow for sequential cross-coupling of this compound.
This strategy enables the programmed and regioselective construction of complex, multi-substituted aromatic cores from a single, readily available starting material, highlighting the profound utility of this reagent in discovery chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. ijnc.ir [ijnc.ir]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Buchwald-Hartwig_reaction [chemeurope.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Bromo-4,5-dichlorotoluene in Medicinal Chemistry
Introduction: The Strategic Value of a Polychlorinated Building Block
In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and molecular novelty. 3-Bromo-4,5-dichlorotoluene (CAS: 960305-14-0) has emerged as a particularly valuable building block for drug discovery programs. Its utility stems not merely from its halogenated aromatic structure, but from the nuanced reactivity conferred by the specific arrangement of its substituents. The presence of three distinct halogen atoms—one bromine and two chlorines—on a toluene scaffold provides a platform for highly controlled, regioselective modifications. This allows chemists to construct complex molecular architectures in a stepwise and predictable manner, a cornerstone of modern synthetic strategy.[1]
The primary strategic advantage of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more susceptible to oxidative addition than the more robust carbon-chlorine bonds.[1] This reactivity differential enables the selective functionalization at the C3 position, while leaving the two chlorine atoms at C4 and C5 untouched for potential subsequent transformations. This guide provides an in-depth analysis of this building block's properties, core applications, and detailed, field-proven protocols for its use in key synthetic transformations.
Physicochemical Properties & Reactivity Profile
A thorough understanding of a building block's physical and chemical properties is essential for its effective and safe utilization in synthesis.
| Property | Value | Source(s) |
| CAS Number | 960305-14-0 | [2][3] |
| Molecular Formula | C₇H₅BrCl₂ | [3] |
| Molecular Weight | 239.92 g/mol | [3] |
| Appearance | Powder or liquid | [2] |
| Purity | Typically ≥98-99% | [2] |
| Storage Conditions | Sealed in a dry place at room temperature. | [2][3] |
Reactivity Analysis:
The synthetic power of this compound is governed by the electronic nature of its substituted ring and the hierarchy of its halogen leaving groups.
-
Cross-Coupling Reactions (Primary Application): The C(sp²)-Br bond is weaker than the C(sp²)-Cl bond. In palladium-catalyzed cycles, the initial, often rate-determining, oxidative addition step occurs preferentially at the C-Br bond. This regioselectivity is the most exploited feature of the molecule, providing a reliable handle for introducing new carbon-carbon (e.g., Suzuki, Heck) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.[1]
-
Electrophilic Aromatic Substitution (EAS): The toluene ring is significantly deactivated by the three electron-withdrawing halogen substituents. Therefore, further EAS reactions are generally difficult to achieve and are not a common application for this building block.
-
Nucleophilic Aromatic Substitution (SNAr): While the halogen atoms activate the ring for nucleophilic attack, the absence of a powerfully electron-withdrawing group (like a nitro group) in the ortho or para position makes SNAr reactions less favorable compared to cross-coupling pathways.[1]
Core Synthetic Applications & Mechanistic Insights
The 2,3-dichloro-5-methylphenyl moiety, readily accessible from this building block, is a structural motif present in a variety of biologically active molecules, including inhibitors for enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1) and thyroid hormone receptor β (THR-β) agonists.[4][5] The two most powerful methods for derivatizing this compound are the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Caption: Synthetic pathways from this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the construction of biaryl and aryl-heteroaryl linkages prevalent in many drug molecules.[6] Using this compound, this reaction proceeds selectively at the bromine position.
Catalytic Cycle Overview: The mechanism involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid derivative replaces the halide on the palladium complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7] A base is crucial for activating the organoboron species to facilitate transmetalation.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of nitrogen-containing functional groups is fundamental to drug design, as they often serve as key pharmacophores or improve physicochemical properties. The Buchwald-Hartwig amination allows for the direct formation of C-N bonds by coupling aryl halides with amines.[9] This reaction has largely replaced harsher classical methods.[9]
Catalytic Cycle Overview: Similar to the Suzuki coupling, the process begins with Oxidative Addition of the aryl bromide to Pd(0).[10] The amine then coordinates to the palladium center. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium amido complex.[11] The final Reductive Elimination step forms the desired aryl amine product and regenerates the Pd(0) catalyst.[10][12] The choice of phosphine ligand is critical for reaction efficiency, especially with less reactive aryl chlorides.[12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Objective: To synthesize a 3-aryl-4,5-dichlorotoluene derivative via selective C-C bond formation at the C-Br position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01 - 0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (e.g., Cs₂CO₃, 2.5 eq).
-
Inerting: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) species that will be formed in situ.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The mixture should be stirred to form a suspension.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the flask.
-
Degassing: Sparge the resulting mixture with a stream of argon for 10-15 minutes to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-aryl-4,5-dichlorotoluene derivative.
Protocol 2: Regioselective Buchwald-Hartwig Amination
Objective: To synthesize a 3-amino-4,5-dichlorotoluene derivative via selective C-N bond formation.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.3 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.04 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar bulky phosphine ligand (1.1 - 1.2 x Pd eq)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4 - 2.0 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Argon or Nitrogen).
Procedure:
-
Vessel Preparation: In a glovebox or under a strong counterflow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.05 eq), and the base (e.g., NaOtBu, 1.5 eq) to a flame-dried Schlenk flask with a magnetic stir bar. Causality Note: The bulky, electron-rich XPhos ligand facilitates the oxidative addition and the final reductive elimination step, which is often rate-limiting.[13]
-
Inerting & Reagent Addition: Remove the flask from the glovebox (if used) and place it under an argon atmosphere. Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate.
-
Extraction: Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-substituted-4,5-dichloro-3-methylaniline derivative.
References
- 1. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 960305-14-0|this compound|BLD Pharm [bldpharm.com]
- 4. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig_reaction [chemeurope.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application of 3-Bromo-4,5-dichlorotoluene in Agrochemical Synthesis: A Detailed Guide
Introduction: The Strategic Importance of Halogenated Toluene Scaffolds in Modern Agrochemicals
3-Bromo-4,5-dichlorotoluene is a polyhalogenated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly within the agrochemical industry. The strategic placement of bromine and chlorine atoms on the toluene ring provides a unique platform for regioselective chemical transformations, enabling the construction of highly functionalized molecules with desired biological activities. The differential reactivity of the carbon-halogen bonds—the carbon-bromine bond being generally more susceptible to cleavage in cross-coupling reactions than the carbon-chlorine bonds—allows for a stepwise and controlled introduction of various substituents. This characteristic is paramount in the rational design of novel pesticides, including fungicides, herbicides, and insecticides, where precise molecular architecture dictates efficacy and selectivity. This guide provides an in-depth exploration of the application of this compound in the synthesis of a key class of fungicides: pyrazole carboxamides.
Core Application: Synthesis of Pyrazole Carboxamide Fungicides
A significant application of this compound is its use as a precursor for the synthesis of substituted aniline moieties, which are crucial building blocks for a range of modern fungicides. Specifically, the 3,4-dichloro-5-methylaniline scaffold, derived from this compound, is a key component of several succinate dehydrogenase inhibitor (SDHI) fungicides. These fungicides act by inhibiting the mitochondrial respiration in fungi, a mode of action that has proven highly effective against a broad spectrum of plant pathogens.
Synthetic Pathway Overview: From this compound to a Pyrazole Carboxamide Fungicide
The overall synthetic strategy involves a multi-step process, beginning with the amination of this compound to introduce the critical amine functionality. This is followed by the coupling of the resulting aniline with a pyrazole carboxylic acid derivative to form the final active ingredient.
Application Notes and Protocols: 3-Bromo-4,5-dichlorotoluene as a Versatile Intermediate for Novel Materials
Abstract
3-Bromo-4,5-dichlorotoluene is a polyhalogenated aromatic compound that serves as a highly versatile building block in the synthesis of novel materials. Its unique substitution pattern, featuring bromine and chlorine atoms with differential reactivity, allows for selective and sequential functionalization. This document provides detailed application notes and protocols for utilizing this compound as a key intermediate in the development of advanced materials, with a focus on organic electronics and medicinal chemistry. The protocols herein are designed to be self-validating, with explanations for experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Advantage of this compound
Halogenated aromatic compounds are fundamental precursors in the synthesis of a wide array of functional organic materials, including polymers, organic semiconductors, pharmaceuticals, and agrochemicals.[1][2][3] The strategic placement of different halogen atoms on an aromatic core, as seen in this compound, offers chemists a powerful tool for regioselective synthesis. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many transition-metal-catalyzed cross-coupling reactions.[4] This differential reactivity is the cornerstone of its utility, enabling the stepwise introduction of various functionalities to build complex molecular architectures.
Key Structural Features and Reactivity:
-
Differential Halogen Reactivity: The C-Br bond is more susceptible to oxidative addition in palladium-catalyzed reactions than the C-Cl bonds, allowing for selective functionalization at the 3-position.
-
Steric and Electronic Effects: The methyl group is an ortho-, para-directing activator in electrophilic aromatic substitution, while the halogens are deactivating, ortho-, para-directors. This interplay of electronic effects and steric hindrance from the multiple substituents dictates the regioselectivity of further reactions.[4]
-
Building Block Potential: The presence of multiple reaction sites allows for the creation of a diverse library of derivatives from a single starting material.
Application in Organic Electronics: Synthesis of a Novel Host Material for Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable materials is crucial for advancing Organic Light-Emitting Diode (OLED) technology.[1][5] Host materials in the emissive layer play a critical role in charge transport and exciton formation. In this application, this compound is utilized to construct a novel bipolar host material featuring both hole-transporting (carbazole) and electron-transporting (pyridine) moieties.
Synthetic Rationale and Workflow
The synthetic strategy leverages the differential reactivity of the C-Br and C-Cl bonds. A Suzuki-Miyaura coupling is first performed at the more reactive C-Br position to introduce a carbazole unit. Subsequently, a Buchwald-Hartwig amination is carried out at one of the C-Cl positions to append a pyridine-containing amine.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the OLED host material.
Detailed Experimental Protocols
Protocol 2.2.1: Suzuki-Miyaura Coupling for the Synthesis of Intermediate A
This protocol describes the palladium-catalyzed coupling of this compound with a carbazole-derived boronic ester.[6][7][8]
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Mass/Volume |
| This compound | 960305-14-0 | 239.92 | 10 | 2.40 g |
| 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | 302448-93-9 | 293.16 | 11 | 3.22 g |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.3 | 347 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20 | 2.76 g |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 50 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 10 mL |
Procedure:
-
To a flame-dried 250 mL round-bottom flask, add this compound (2.40 g, 10 mmol), 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (3.22 g, 11 mmol), and Potassium Carbonate (2.76 g, 20 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (50 mL) and deionized water (10 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add 100 mL of ethyl acetate.
-
Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate A.
Protocol 2.2.2: Buchwald-Hartwig Amination for the Synthesis of the Final Host Material
This protocol details the subsequent C-N bond formation to introduce the electron-transporting moiety.[9][10][11]
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Mass/Volume |
| Intermediate A | - | - | 5 | - |
| 3-Aminopyridine | 462-08-8 | 94.11 | 6 | 565 mg |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 | 0.1 | 92 mg |
| Xantphos | 161265-03-8 | 578.68 | 0.2 | 116 mg |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 7.5 | 721 mg |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | 40 mL |
Procedure:
-
In an argon-filled glovebox, combine Intermediate A (5 mmol), 3-aminopyridine (565 mg, 6 mmol), and Sodium tert-butoxide (721 mg, 7.5 mmol) in an oven-dried Schlenk tube.
-
In a separate vial, dissolve Tris(dibenzylideneacetone)dipalladium(0) (92 mg, 0.1 mmol) and Xantphos (116 mg, 0.2 mmol) in anhydrous toluene (10 mL).
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated ammonium chloride solution (20 mL).
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to obtain the final bipolar host material.
Expected Results and Characterization:
| Compound | Expected Yield (%) | Appearance | Characterization Techniques |
| Intermediate A | 75-85 | White to off-white solid | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
| Final Product | 60-70 | Pale yellow solid | ¹H NMR, ¹³C NMR, MS, High-Performance Liquid Chromatography (HPLC) |
Application in Medicinal Chemistry: Synthesis of a Novel Kinase Inhibitor Scaffold
Chlorinated organic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[12][13][14] The halogen atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[12] this compound can serve as a starting point for novel kinase inhibitors, where a substituted aniline core is often a key pharmacophore.
Rationale for Kinase Inhibitor Synthesis
The strategy involves an initial Buchwald-Hartwig amination at the C-Br position to install a key aniline nitrogen, followed by a Suzuki coupling at a C-Cl position to introduce further diversity and target specific interactions within a kinase active site.
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway for the kinase inhibitor scaffold.
Detailed Experimental Protocols
Protocol 3.2.1: Buchwald-Hartwig Amination for Intermediate B
This protocol describes the synthesis of the aniline core.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Mass/Volume |
| This compound | 960305-14-0 | 239.92 | 10 | 2.40 g |
| 4-Methoxy-2-methylaniline | 102-50-1 | 137.18 | 12 | 1.65 g |
| Palladium(II) Acetate | 3375-31-3 | 224.49 | 0.2 | 45 mg |
| RuPhos | 787618-22-8 | 475.66 | 0.4 | 190 mg |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 15 | 4.89 g |
| Anhydrous 1,4-Dioxane | 123-91-1 | 88.11 | - | 50 mL |
Procedure:
-
To an oven-dried reaction vessel, add this compound (2.40 g, 10 mmol), 4-methoxy-2-methylaniline (1.65 g, 12 mmol), Cesium Carbonate (4.89 g, 15 mmol), Palladium(II) Acetate (45 mg, 0.2 mmol), and RuPhos (190 mg, 0.4 mmol).
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Heat the mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to ambient temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to afford Intermediate B.
Protocol 3.2.2: Suzuki-Miyaura Coupling for the Final Scaffold
This protocol introduces a heteroaryl group to the scaffold.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Mass/Volume |
| Intermediate B | - | - | 5 | - |
| Pyridine-3-boronic acid | 1692-25-7 | 122.92 | 6 | 738 mg |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 72287-26-4 | 731.74 | 0.25 | 183 mg |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 10 | 2.12 g |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 30 mL |
| Water | 7732-18-5 | 18.02 | - | 6 mL |
Procedure:
-
Combine Intermediate B (5 mmol), pyridine-3-boronic acid (738 mg, 6 mmol), PdCl₂(dppf) (183 mg, 0.25 mmol), and Potassium Phosphate (2.12 g, 10 mmol) in a reaction flask.
-
Add DMF (30 mL) and water (6 mL).
-
Degas the mixture with argon for 10 minutes.
-
Heat the reaction at 90 °C for 12 hours.
-
Upon completion, cool the reaction, dilute with water (50 mL), and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the final kinase inhibitor scaffold.
Expected Results and Characterization:
| Compound | Expected Yield (%) | Appearance | Characterization Techniques |
| Intermediate B | 70-80 | Viscous oil or solid | ¹H NMR, ¹³C NMR, MS |
| Final Product | 55-65 | Solid | ¹H NMR, ¹³C NMR, MS, HPLC |
Safety and Handling
This compound, like other halogenated aromatic compounds, should be handled with appropriate safety precautions.[15]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.[15]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex organic materials. The differential reactivity of its halogen substituents allows for controlled, stepwise functionalization through well-established cross-coupling methodologies. The protocols provided herein demonstrate its utility in creating novel materials for organic electronics and as scaffolds in medicinal chemistry, highlighting its potential to accelerate research and development in these fields.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innospk.com [innospk.com]
Introduction: Unlocking the Potential of a Polyhalogenated Building Block
An Application Guide to the Synthetic Utility of 3-Bromo-4,5-dichlorotoluene
This compound is a valuable polyhalogenated aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its chemical structure, featuring three halogen atoms with distinct reactivities on a toluene core, offers chemists a platform for regioselective transformations. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in many common transition metal-catalyzed cross-coupling reactions.[2] This differential reactivity allows for the selective functionalization at the 3-position, while leaving the two chlorine atoms at the 4- and 5-positions available for subsequent synthetic manipulations. This attribute makes it a key building block in the development of novel pharmaceuticals and agrochemicals.[3][4]
This document provides detailed experimental protocols for three fundamental transformations involving this compound: a Suzuki-Miyaura C-C coupling, a Grignard reagent formation and subsequent reaction, and an Ullmann C-N coupling. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and process development, offering insights into the causality behind experimental choices to ensure robust and reproducible outcomes.
Table 1: Physicochemical Properties and Safety Information for this compound
| Property | Value | Source |
| CAS Number | 960305-14-0 | [1] |
| Molecular Formula | C₇H₅BrCl₂ | [1] |
| Molecular Weight | 239.92 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or crystal | [5] |
| Boiling Point | ~220-230 °C | [5] |
| Storage | Sealed in dry, Room Temperature | [1] |
| GHS Hazards | H302, H315, H319, H332, H335: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. | [1] |
Safety First: Handling and Disposal
Due to its hazardous properties, this compound must be handled with appropriate safety precautions.[1] All manipulations should be performed in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7] Avoid inhalation of vapors and direct contact with skin and eyes.[6] In case of accidental contact, rinse the affected area immediately with copious amounts of water.[7] All chemical waste must be disposed of in accordance with local environmental regulations.
Experimental Workflows: A Visual Guide
The following diagram illustrates the general workflow for the synthetic protocols detailed in this guide. Each stage requires meticulous attention to detail to ensure reaction success and product purity.
Caption: General experimental workflow for reactions involving this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Principle & Mechanistic Insight
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[8] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The use of a base is crucial to activate the boronic acid, facilitating the transmetalation step.[8] This protocol selectively targets the C-Br bond of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).[10]
-
Inerting: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via cannula. The solvent should be degassed by bubbling argon through it for 15-20 minutes prior to use. This is critical as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[9]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[10]
-
Work-up: Cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Table 2: Representative Stoichiometry for Suzuki Coupling
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| This compound | 239.92 | 1.0 | 1.00 g (4.17 mmol) |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 0.76 g (5.00 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 145 mg (0.125 mmol) |
| K₂CO₃ | 138.21 | 2.0 | 1.15 g (8.34 mmol) |
| 1,4-Dioxane / Water (4:1) | - | - | 25 mL |
| Expected Yield | ~85% |
Protocol 2: Grignard Reagent Formation and Reaction with an Electrophile
Principle & Mechanistic Insight
The Grignard reaction is a powerful method for forming carbon-carbon bonds by reacting an organomagnesium halide (the Grignard reagent) with an electrophile.[11] The reagent is prepared by the reaction of an organic halide with magnesium metal. The C-Br bond in this compound is sufficiently reactive for this transformation. The resulting Grignard reagent is a potent nucleophile and a strong base, necessitating strictly anhydrous (water-free) conditions to prevent it from being quenched.[12][13] A crystal of iodine is often used as an initiator to activate the magnesium surface.[12]
Caption: Workflow for Grignard reagent formation and subsequent electrophilic reaction.
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Three-neck round-bottom flask, reflux condenser, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
-
Setup: All glassware must be rigorously dried in an oven ( >120 °C) overnight and assembled hot under a stream of dry inert gas.[13] Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the three-neck flask.
-
Initiation: Gently heat the flask with a heat gun until purple iodine vapor is observed, then allow it to cool. This activates the magnesium surface.[12]
-
Reagent Preparation: In a separate dry flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF.
-
Formation: Add a small portion (~10%) of the aryl bromide solution to the magnesium turnings. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[12]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until most of the magnesium has been consumed (typically 1-2 hours). The resulting grey/brown solution is the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 eq.) in anhydrous ether/THF dropwise.[12]
-
Quenching: After the addition is complete and the reaction is stirred for an additional 30 minutes at room temperature, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling in an ice bath.[12]
-
Work-up & Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol product via column chromatography.
Table 3: Representative Stoichiometry for Grignard Reaction
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| This compound | 239.92 | 1.0 | 1.00 g (4.17 mmol) |
| Magnesium Turnings | 24.31 | 1.2 | 122 mg (5.00 mmol) |
| Benzaldehyde | 106.12 | 1.0 | 0.44 g (4.17 mmol) |
| Anhydrous Diethyl Ether | - | - | 30 mL |
| Expected Yield | ~70-80% |
Protocol 3: Copper-Catalyzed Ullmann C-N Coupling (Goldberg Reaction)
Principle & Mechanistic Insight
The Ullmann condensation is a classic method for forming carbon-heteroatom bonds, typically C-O (ether synthesis) or C-N (amine synthesis), from an aryl halide.[14] This reaction is promoted by copper, often in stoichiometric amounts, although modern catalytic versions exist. The C-N coupling variant is known as the Goldberg reaction.[14] Traditional Ullmann reactions require high temperatures and polar aprotic solvents like DMF or NMP.[14] The mechanism involves a copper(I) species which reacts with the aryl halide.[15]
Caption: Key components for a copper-catalyzed Ullmann C-N coupling reaction.
Materials and Reagents
-
This compound
-
Amine (e.g., morpholine)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ligand (e.g., L-proline or a diamine, optional but often improves yield/conditions)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel suitable for heating under inert gas
Step-by-Step Procedure
-
Setup: To a Schlenk tube, add this compound (1.0 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).
-
Inerting: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous DMF, followed by the amine nucleophile (e.g., morpholine, 1.5 eq.). If a ligand is used, it should be added with the solid reagents in step 1.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 120-150 °C for 24-48 hours. The high temperature is characteristic of Ullmann-type reactions.[14]
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Filtration: The crude organic extract often contains insoluble copper salts. Filter the combined organic layers through a pad of Celite to remove these solids.
-
Washing & Drying: Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Table 4: Representative Stoichiometry for Ullmann C-N Coupling
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| This compound | 239.92 | 1.0 | 1.00 g (4.17 mmol) |
| Morpholine | 87.12 | 1.5 | 0.55 g (6.25 mmol) |
| CuI | 190.45 | 0.1 | 79 mg (0.417 mmol) |
| K₂CO₃ | 138.21 | 2.0 | 1.15 g (8.34 mmol) |
| Anhydrous DMF | - | - | 20 mL |
| Expected Yield | ~60-75% |
References
- 1. achmem.com [achmem.com]
- 2. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
Suzuki coupling with 3-Bromo-4,5-dichlorotoluene
An Application Guide to the Selective Suzuki-Miyaura Coupling of 3-Bromo-4,5-dichlorotoluene
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound. This guide moves beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind critical experimental choices, ensuring a robust and reproducible protocol.
Introduction: Strategic C-C Bond Formation on a Polyhalogenated Scaffold
The Suzuki-Miyaura coupling reaction is a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds under mild conditions with exceptional functional group tolerance.[1][2] First reported in 1979 by its Nobel Prize-winning namesake, Akira Suzuki, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This application note focuses on a particularly instructive substrate: This compound . This molecule presents a common synthetic challenge: the presence of multiple halogen atoms with differential reactivity. The primary objective is to leverage the inherent reactivity differences between bromine and chlorine to achieve a selective cross-coupling at the C-Br bond, leaving the two C-Cl bonds untouched for potential subsequent transformations. This selective functionalization is crucial for the efficient and modular synthesis of complex, highly substituted aromatic compounds. The established reactivity trend for halides in the critical oxidative addition step of the catalytic cycle is I > OTf > Br >> Cl, which forms the basis for the selective protocol described herein.[5]
The "Why": Mechanistic Insights into Reaction Selectivity
A deep understanding of the reaction mechanism is paramount to troubleshooting and adapting the protocol for different substrates. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][6][7]
The Catalytic Cycle
-
Oxidative Addition: This is typically the rate-determining step and the key to selectivity in polyhalogenated systems.[1] The active Pd(0) catalyst inserts into the carbon-halogen bond. The carbon-bromine bond is significantly weaker (bond energy ~280 kJ/mol) than the carbon-chlorine bond (~340 kJ/mol), making the oxidative addition to the C-Br bond kinetically favored. A well-chosen catalyst system, often featuring electron-rich and bulky ligands, is essential to facilitate this step, especially on electron-rich or sterically hindered rings.[8][9]
-
Transmetalation: In this step, the organic moiety is transferred from the organoboron species to the palladium(II) center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which readily undergoes ligand exchange with the halide on the palladium complex.[3][10][11] The choice of base is critical and can influence reaction rates and prevent side reactions.[11][12]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Component Selection: A Rationale-Driven Approach
The success of a Suzuki-Miyaura coupling hinges on the rational selection of each component. For the challenging coupling of this compound, the following considerations are key.
| Component | Selection & Rationale |
| Aryl Halide | This compound : The target substrate. The protocol is designed to exploit the C-Br bond's higher reactivity over the C-Cl bonds. |
| Boronic Acid | Phenylboronic Acid : A standard, commercially available, and relatively stable coupling partner. It serves as an excellent model for establishing a robust protocol. Aryltrifluoroborates or boronate esters (e.g., MIDA or pinacol esters) can be used for less stable organoboron species.[5][10] |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ : A reliable and widely used air-stable Pd(0) precatalyst that is effective for many aryl bromides. For more challenging or deactivated systems, a combination of a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) can significantly improve yields and reaction rates.[8][10][13][14] |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) : K₂CO₃ is a cost-effective and generally effective base.[11] For more sensitive substrates or to accelerate slow reactions, K₃PO₄ is an excellent alternative. The base must be strong enough to form the boronate but not so strong as to cause unwanted side reactions.[3] |
| Solvent System | 1,4-Dioxane and Water (4:1 ratio) : This is a classic and highly effective biphasic solvent system.[6] Dioxane solubilizes the organic reagents and catalyst, while water dissolves the inorganic base and facilitates the transmetalation step.[3] Other common solvents include toluene, THF, or DMF.[15] All solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylboronic acid.
Materials and Reagents
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq, 3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas manifold (Schlenk line)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable peroxide-former; use from a freshly opened bottle or test for peroxides.
-
The reaction should be conducted under an inert atmosphere to prevent catalyst degradation.
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
-
Reaction Setup : To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Inerting the Atmosphere : Seal the flask with a rubber septum, and connect it to an inert gas manifold. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Through the septum, add degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 v/v ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition : Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.03 eq) under a positive flow of inert gas. Reseal the flask immediately.
-
Reaction : Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously. The reaction is typically complete within 12-24 hours.
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.[2]
-
Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2,3-dichloro-5-methyl-1,1'-biphenyl.[4]
Data Summary and Troubleshooting
The following table summarizes typical reaction parameters and expected outcomes for this protocol.
| Parameter | Value | Notes |
| Substrate | This compound | 1.0 mmol |
| Boronic Acid | Phenylboronic Acid | 1.2 mmol (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ | 0.03 mmol (3 mol%) |
| Base | K₂CO₃ | 2.0 mmol (2.0 eq) |
| Solvent | Dioxane/H₂O (4:1) | 10 mL |
| Temperature | 95 °C | |
| Time | 18 hours | |
| Expected Yield | 80-95% | Yields are dependent on purity of reagents and reaction conditions. |
Potential Issues and Troubleshooting:
-
Low Conversion : If the reaction stalls, this could be due to catalyst deactivation. Ensure solvents were properly degassed. An additional portion of the catalyst can be added. Alternatively, switching to a more robust ligand system (e.g., Pd(OAc)₂ with SPhos) or a stronger base (K₃PO₄) may be necessary.
-
Protodeboronation : The boronic acid can be hydrolyzed back to the corresponding arene. This is often observed with heteroaryl boronic acids.[15] Using a slight excess of the boronic acid (up to 1.5 eq) can compensate for this side reaction.
-
Homocoupling : Formation of biphenyl (from phenylboronic acid) can occur, especially if oxygen is present. Rigorous exclusion of air is critical.
-
Loss of Chlorine (Double Coupling) : If the reaction temperature is too high or a highly active catalyst is used for an extended period, minor amounts of coupling at the C-Cl positions may be observed. If this is an issue, reduce the reaction temperature or time.
Conclusion
This application note provides a comprehensive and reliable protocol for the selective Suzuki-Miyaura cross-coupling of this compound. By understanding the core mechanistic principles and the rationale behind the selection of each reaction component, researchers can confidently execute this transformation and adapt it to a wide range of boronic acids. This selective approach unlocks a powerful strategy for the modular synthesis of complex, polysubstituted aromatic molecules, which are of high value in drug discovery and materials science.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
Derivatization of 3-Bromo-4,5-dichlorotoluene for functional materials
Application Note: Derivatization of 3-Bromo-4,5-dichlorotoluene for the Synthesis of Advanced Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the chemical derivatization of this compound, a versatile halogenated aromatic building block. Due to its distinct reactivity profile, this compound serves as a valuable precursor for a wide range of functional materials, including those used in Organic Light-Emitting Diodes (OLEDs), organic semiconductors, and complex pharmaceutical intermediates.[1][2] This note outlines strategic considerations for regioselective functionalization and provides detailed, field-proven protocols for key transformations such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and formylation reactions.
Introduction: Strategic Value of this compound
This compound is a trifunctionalized aromatic compound whose utility is derived from the differential reactivity of its halogen substituents. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone of its application, allowing for selective functionalization at the C3 position while leaving the C4 and C5 positions available for subsequent transformations or for their electron-withdrawing effects to tune the electronic properties of the final molecule.[1]
Halogenated aromatics are pivotal in the synthesis of materials for OLEDs and organic electronics.[1][2] The halogen atoms serve as reactive handles for building the extended π-conjugated systems necessary for efficient charge transport and light emission.[1][3] By replacing the bromine atom on this compound, researchers can introduce a variety of functional groups to precisely control properties such as HOMO/LUMO energy levels, thermal stability, and molecular packing in thin films.[1][2]
Derivatization Pathways Overview
The strategic derivatization of this compound allows for the creation of a diverse library of functionalized molecules from a single starting material. Key transformations target the reactive C-Br bond, opening pathways to new C-C, C-N, and C-C(H)O bonds.
Figure 1: Key derivatization pathways for this compound.
Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for creating carbon-carbon bonds, particularly for synthesizing biaryl compounds used in OLEDs and conjugated polymers.[4][5][6]
Mechanistic Rationale
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This step is favored for the C-Br bond over the C-Cl bonds due to the lower bond dissociation energy.[4][5]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium complex. This step requires activation by a base to form a more nucleophilic boronate species.[4][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][6]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Atmosphere Control: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes by alternating between vacuum and inert gas backfill (3 cycles).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Process Rationale & Insights
-
Catalyst System: The combination of Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand like SPhos is highly effective for coupling aryl chlorides and bromides. The bulky ligand promotes the reductive elimination step and stabilizes the active Pd(0) species.[7]
-
Base Selection: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing degradation of sensitive functional groups.[4]
-
Solvent System: The use of a biphasic toluene/water system is common. The organic solvent solubilizes the reactants and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[4]
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines, which are critical components in charge-transporting layers of OLEDs and are prevalent in pharmaceuticals.[8][9]
Mechanistic Rationale
Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[10][11]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.[12]
-
Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, regenerating the Pd(0) catalyst.[8][10]
Detailed Experimental Protocol
This protocol details the coupling of this compound with a generic secondary amine (e.g., morpholine).
Materials:
-
This compound
-
Secondary Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Xantphos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and anhydrous toluene (5 mL). Stir for 5 minutes.
-
Nucleophile Addition: Add the secondary amine (1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography on silica gel.
Process Rationale & Insights
-
Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a bidentate ligand with a large "bite angle" that facilitates the crucial reductive elimination step, often leading to higher yields.[12]
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base essential for deprotonating the amine, which is a key step in forming the active palladium amido intermediate.[10][11] It must be handled in an inert atmosphere due to its hygroscopic and reactive nature.
-
Aryl Chloride Reactivity: While the C-Br bond is targeted, harsh conditions or highly active catalysts developed for aryl chlorides could potentially lead to side reactions at the C-Cl positions. Careful selection of ligands and temperature is crucial for selectivity.[12]
Protocol III: Palladium-Catalyzed Formylation for Aldehyde Synthesis
Aromatic aldehydes are versatile intermediates, readily converted into a multitude of functional groups. Palladium-catalyzed formylation offers a modern, efficient alternative to classical methods.[13][14]
Mechanistic Rationale
Modern formylation methods often use syngas (a mixture of CO and H₂) or a CO surrogate. The mechanism typically involves:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
CO Insertion: Carbon monoxide inserts into the Pd-Aryl bond to form a palladoyl complex.
-
Hydride Transfer & Reductive Elimination: A hydride source (from H₂ or a silane) reacts with the complex, leading to reductive elimination of the aldehyde product.[13][15]
Detailed Experimental Protocol
This protocol uses syngas for the direct formylation of the aryl bromide.
Materials:
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
cataCXium® A (di(1-adamantyl)-n-butylphosphine) (2 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.75 equivalents)
-
Toluene (0.8 M concentration)
-
Syngas (CO/H₂, 1:1 mixture)
-
High-pressure reactor (autoclave)
Procedure:
-
Reactor Setup: To a glass liner of a high-pressure autoclave, add Pd(OAc)₂ (0.01 mmol), cataCXium® A (0.02 mmol), and this compound (1.0 mmol).
-
Reagent Addition: Add toluene (to make a 0.8 M solution) and TMEDA (0.75 mmol).
-
Reaction Conditions: Seal the autoclave. Purge with syngas three times. Pressurize the reactor to 5 bar with the 1:1 CO/H₂ mixture.
-
Heating & Stirring: Heat the reactor to 100 °C and stir vigorously for 12-24 hours.
-
Workup: After cooling and carefully venting the reactor, transfer the contents and analyze the yield by quantitative NMR or GC using an internal standard.
-
Purification: If required, the product can be purified via standard methods such as distillation or chromatography after an appropriate aqueous workup.
Process Rationale & Insights
-
Catalyst System: The Pd(OAc)₂/cataCXium® A system is a best-in-class catalyst for aryl bromide formylation, known for its high efficiency and functional group tolerance.[15]
-
Role of TMEDA: The base, TMEDA, is crucial for the reaction, likely acting as a hydrogen bromide scavenger.[15]
-
Safety: This reaction uses carbon monoxide, a toxic gas, and requires a high-pressure reactor. It must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.
Summary of Reaction Conditions
| Reaction Type | Catalyst System | Base | Solvent(s) | Temp. (°C) | Key Application |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80-100 | Biaryl Synthesis (OLEDs) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100-110 | Aryl Amine Synthesis |
| Palladium-Catalyzed Formylation | Pd(OAc)₂ / cataCXium® A | TMEDA | Toluene | 100 | Aldehyde Synthesis |
Workflow Visualization
The following diagram illustrates a typical laboratory workflow for a cross-coupling reaction as described in the protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. topmostchemical.com [topmostchemical.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig_reaction [chemeurope.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]
- 14. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 15. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4,5-dichlorotoluene
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of halogenated aromatic compounds. The synthesis of 3-Bromo-4,5-dichlorotoluene, a valuable intermediate, presents notable challenges, primarily concerning regioselectivity. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these complexities and improve your reaction yield and purity.
Synthetic Overview: The Challenge of Regioselectivity
The most direct and common approach to synthesizing this compound is through the electrophilic aromatic substitution (EAS) of 3,4-dichlorotoluene. This reaction typically employs a source of electrophilic bromine, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), and is catalyzed by a Lewis acid like iron(III) bromide (FeBr₃).[1][2]
The core challenge arises from the directing effects of the substituents on the 3,4-dichlorotoluene ring:
-
Methyl Group (C1): An activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4, blocked) positions.
-
Chloro Groups (C4, C5): Deactivating groups that also direct ortho and para. The C4-chloro directs to C3 (blocked) and C5, while the C5-chloro directs to C4 (blocked) and C6.
The activating methyl group exerts the strongest influence, making the positions ortho to it (C2 and C6) the most electronically favorable for bromination. The desired product requires substitution at the C3 position, which is sterically hindered and electronically less favored. Consequently, the reaction often yields a mixture of isomers, with 2-Bromo-4,5-dichlorotoluene and 6-Bromo-4,5-dichlorotoluene being the major, undesired byproducts. This guide focuses on strategies to overcome this inherent selectivity issue.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yields are consistently low, and my primary product is an inseparable mixture of isomers. Why is the desired this compound not the major product?
Answer: This is the most common issue and is rooted in the fundamental principles of electrophilic aromatic substitution. The reaction kinetically favors bromination at the C2 and C6 positions because the arenium ion intermediates for these positions are better stabilized by the electron-donating methyl group. The positive charge in the intermediate can be delocalized onto the carbon bearing the methyl group, a stabilizing tertiary carbocation-like resonance structure.
Attack at the desired C3 position results in an intermediate that lacks this specific stabilization and is flanked by two deactivating chloro groups, making it a less favorable pathway.
dot
Caption: Kinetic vs. Thermodynamic pathways for bromination.
Question 2: How can I improve the regioselectivity and increase the yield of the 3-bromo isomer?
Answer: Improving selectivity requires carefully tuning the reaction conditions to either suppress the kinetic pathway or favor a potential thermodynamic one.
-
Temperature Control: Lowering the reaction temperature (e.g., 0 °C to -10 °C) often enhances selectivity.[3] At lower temperatures, the reaction has less energy to overcome higher activation barriers, which can favor the formation of one isomer over another if their activation energies are sufficiently different.
-
Solvent Choice: The polarity of the solvent can influence the stability of the intermediates. Experimenting with a range of anhydrous solvents, from non-polar (like CCl₄ or CH₂Cl₂) to moderately polar, can alter the isomer distribution.[3]
-
Slow Reagent Addition: Adding the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise over an extended period helps maintain a low concentration of the electrophile. This can minimize side reactions like polybromination and may improve selectivity.
-
Catalyst System: While FeBr₃ is standard, using a combination of catalysts or alternative ones can be effective. For instance, using iodine in conjunction with iron can sometimes alter the selectivity profile in halogenations.[4]
Data Summary: Impact of Reaction Parameters
| Parameter | Setting | Expected Impact on 3-Bromo Isomer Yield | Rationale |
| Temperature | Low (-10°C to 0°C) | Increase | Increases selectivity by favoring the pathway with the lowest activation energy, potentially reducing byproduct formation.[3] |
| High (Reflux) | Decrease | Often leads to a mixture of thermodynamically controlled products and increased side reactions.[5] | |
| Catalyst | FeBr₃ (standard) | Baseline | Standard Lewis acid, activates bromine for electrophilic attack.[1] |
| Fe + I₂ | Potential Increase | Iodine can act as a co-catalyst, modifying the nature of the electrophile and potentially influencing steric approach.[4] | |
| Solvent | Dichloromethane | Baseline | Common, non-protic solvent for bromination. |
| Acetic Acid | Potential Increase | A polar protic solvent that can change solvation of intermediates, sometimes improving isomer ratios in specific cases.[4] | |
| Addition Rate | Slow (Dropwise) | Increase | Minimizes local high concentrations of bromine, reducing polybromination and improving control. |
Question 3: My reaction is incomplete, with a significant amount of starting material left. What are the likely causes?
Answer: An incomplete reaction can stem from several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (FeBr₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents (especially the solvent) are anhydrous. Water will hydrolyze and deactivate the catalyst.
-
Insufficient Catalyst: Ensure you are using a sufficient catalytic amount, typically 5-10 mol% relative to the substrate.
-
Low Temperature/Short Reaction Time: While low temperatures can aid selectivity, they also slow the reaction rate. The reaction may require a longer duration (monitor by TLC or GC) to reach completion. A balance must be struck between selectivity and reaction time.
-
Impure Reagents: Impurities in the 3,4-dichlorotoluene or the brominating agent can interfere with the reaction.[3]
dot
Caption: Troubleshooting workflow for low yield and purity.
Frequently Asked Questions (FAQs)
-
Q1: Is N-Bromosuccinimide (NBS) a better brominating agent than liquid bromine? NBS is often considered a safer and easier-to-handle source of electrophilic bromine compared to Br₂.[6][7] In some cases, it can provide different selectivity. For electrophilic aromatic substitution, NBS is often used with an acid catalyst.[8][9] It is worth screening both Br₂/FeBr₃ and NBS/acid to determine the optimal system for your specific setup.
-
Q2: What are the critical safety precautions for this reaction? Both liquid bromine (Br₂) and iron(III) bromide (FeBr₃) are highly corrosive and toxic. Bromine can cause severe chemical burns. The reaction also generates hydrogen bromide (HBr) gas, which is corrosive and toxic.
-
Always conduct the reaction in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber or a suitable alternative).
-
Have a quenching agent, such as a sodium bisulfite or sodium thiosulfate solution, readily available to neutralize any unreacted bromine during the workup.[10]
-
-
Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a quick method. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and visualize with a UV lamp. You should see the spot for 3,4-dichlorotoluene disappear as new, less polar spots for the brominated products appear. For more quantitative analysis and to check isomer ratios, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique.
-
Q4: What is the most effective method for purifying the final product? Given the close boiling points of the isomers, simple distillation is unlikely to be effective.
-
Fractional Distillation under Vacuum: This may provide some separation if performed carefully with an efficient fractionating column.
-
Recrystallization: If the crude product is solid or can be solidified, recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexanes) is often the best method for isolating a single isomer.
-
Column Chromatography: While potentially laborious on a large scale, silica gel chromatography is very effective for separating isomers.
-
Detailed Experimental Protocol (Example)
This protocol is a starting point and should be optimized based on your experimental results.
Objective: Synthesize this compound via electrophilic bromination of 3,4-dichlorotoluene.
Reagents:
-
3,4-Dichlorotoluene (1.0 eq)
-
Anhydrous Iron(III) Bromide (FeBr₃) (0.05 eq)
-
Elemental Bromine (Br₂) (1.05 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
10% Sodium Bisulfite (NaHSO₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler/scrubber system containing sodium bisulfite solution to trap HBr gas.
-
Charging the Flask: Under a nitrogen atmosphere, charge the flask with 3,4-dichlorotoluene and anhydrous dichloromethane. Stir until fully dissolved. Add the anhydrous FeBr₃ catalyst.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Bromine Addition: Dilute the bromine with anhydrous dichloromethane in the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress by TLC or GC every hour. Continue stirring until the starting material is consumed (this may take several hours).
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing a cold 10% sodium bisulfite solution to quench unreacted bromine. Stir until the red/orange color of bromine disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by recrystallization from ethanol or by column chromatography on silica gel to isolate the desired this compound isomer.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.
References
- 1. fiveable.me [fiveable.me]
- 2. What are the products of the following reactions?f. | Study Prep in Pearson+ [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
- 5. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 10. Organic Syntheses Procedure [orgsyn.org]
Purification techniques for 3-Bromo-4,5-dichlorotoluene
Answering the user's request.## Technical Support Center: Purification of 3-Bromo-4,5-dichlorotoluene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of this compound (CAS No. 960305-14-0). This document is designed for researchers, chemists, and drug development professionals who handle this compound and require robust, field-tested purification protocols and troubleshooting advice. As a polyhalogenated aromatic compound, achieving high purity is critical for its use as a synthetic intermediate in pharmaceuticals and specialty chemicals.[1][2] This guide provides in-depth, practical solutions to common challenges encountered during its purification.
Core Physical Properties & Safety
Before commencing any purification protocol, it is imperative to understand the compound's properties and associated hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BrCl₂ | [3][4] |
| Molecular Weight | 239.92 g/mol | [3][4] |
| Appearance | Likely a solid or high-boiling liquid. | Inferred from related structures. |
| Storage | Sealed in dry, room temperature conditions. | [3] |
Safety First: Hazard Overview
This compound and related halogenated compounds must be handled with care.
-
Hazards : May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[3][5][6]
-
Precautions : Always work in a well-ventilated chemical fume hood.[7][8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] Ensure emergency access to an eyewash station and safety shower.
Purification Strategy Workflow
Choosing the right purification technique depends on the nature of the impurities, the required purity level, and the scale of your experiment. The following workflow provides a general decision-making framework.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems that may arise during purification, providing causes and actionable solutions.
Problem 1: Oiling Out During Recrystallization
-
Symptom: Instead of forming solid crystals upon cooling, the compound separates as an insoluble oil or liquid.
-
Causality: This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Low-melting solids are particularly prone to this issue.[9] It can also be caused by impurities depressing the melting point of the mixture.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent to lower the saturation temperature.[9]
-
Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask can promote the formation of stable crystal nuclei instead of oil droplets.
-
Solvent System Modification: The polarity difference between the solvent and the compound may be too large. If using a single solvent, try a mixed-solvent system. If already using a mixed system, adjust the ratio by adding more of the "good" solvent.[10]
-
Lower Cooling Temperature: Use an ice-salt bath or a laboratory chiller to cool the solution well below the compound's melting point, which can sometimes force solidification of the oil.[9]
-
Problem 2: No Crystal Formation After Cooling
-
Symptom: The solution remains clear even after prolonged cooling in an ice bath.
-
Causality: The solution is not sufficiently saturated, meaning too much solvent was used. Alternatively, the energy barrier for nucleation has not been overcome.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a "seed crystal" of pure this compound is also highly effective.[9]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of inert gas (N₂ or Ar) and attempt to cool again.
-
Increase Anti-Solvent: In a mixed-solvent system, slowly add more of the "poor" or "anti-solvent" until persistent cloudiness (turbidity) is observed. Reheat to clarify and then cool slowly.[10]
-
Problem 3: Poor Purity After Vacuum Distillation
-
Symptom: Analytical data (GC-MS, NMR) shows significant contamination, often with isomers or compounds with similar boiling points.
-
Causality: The boiling points of the desired product and impurities are too close for effective separation with a simple distillation setup. This is common when isomeric contaminants are present.[1][11]
-
Solutions:
-
Use a Fractionating Column: A simple distillation is often insufficient. Employ a fractional distillation column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the number of theoretical plates and improve separation efficiency.
-
Optimize Vacuum and Temperature: A lower vacuum pressure will decrease the boiling points of all components, potentially widening the difference between them. Maintain a slow, steady distillation rate by carefully controlling the heat input.
-
Collect Fractions: Do not collect the entire distillate in one flask. Collect multiple small fractions and analyze each one to identify and combine the purest portions. Discard the initial (forerun) and final (tail) fractions, which are typically enriched in lower- and higher-boiling impurities, respectively.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities include:
-
Isomeric Contaminants: Other bromodichlorotoluene isomers that form during the halogenation of dichlorotoluene.[1]
-
Over-halogenated Byproducts: Dibromo-dichlorotoluene or bromo-trichlorotoluene species from excessive halogenation.[1]
-
Unreacted Starting Materials: Residual 4,5-dichlorotoluene.
-
Reagent Residues: Traces of bromine or acidic catalysts used in the synthesis.[12]
Q2: My purified product has a yellow or brownish tint. What is the cause and how can I remove it?
A2: A colored tint is often due to trace amounts of oxidized species or residual bromine.
-
Aqueous Wash: Before the final purification step, wash the crude product (dissolved in a suitable organic solvent like diethyl ether or ethyl acetate) with a 10% sodium bisulfite or sodium thiosulfate solution to quench residual bromine.[12]
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of Celite before cooling. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, especially isomers, by comparing retention times and mass spectra.[1]
-
Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): Provides detailed structural information. The presence of unexpected peaks in the aromatic or methyl regions can indicate impurities. Integration of the ¹H NMR signals can be used for quantification.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed-Solvent System (Hexane/Ethyl Acetate)
This protocol is a starting point and should be optimized based on small-scale solubility tests. Hexane/ethyl acetate is a versatile system for compounds of intermediate polarity.[1][10]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate (the "good" solvent).
-
Hot Filtration (Optional): If insoluble impurities or residual charcoal are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Addition of Anti-Solvent: To the hot, clear solution, slowly add warm hexane (the "anti-solvent") dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Fractional Vacuum Distillation
This method is suitable for purifying liquid crude product or material that failed to crystallize effectively.
-
Setup: Assemble a fractional vacuum distillation apparatus. Use a Vigreux column for moderate separation needs. Ensure all glass joints are properly sealed with vacuum grease.
-
Drying (Optional): If water is a suspected impurity, dry the crude oil over an anhydrous drying agent like sodium sulfate or magnesium sulfate and filter before distillation.[12]
-
Distillation: Begin heating the distillation flask gently using a heating mantle. Apply vacuum slowly to the desired pressure.
-
Equilibration: Allow the system to equilibrate as the vapor rises through the fractionating column.
-
Collect Fractions: Collect the initial distillate (forerun) separately. Once the head temperature stabilizes at the boiling point of the product, switch to a new receiving flask to collect the main fraction.
-
Monitor: Continuously monitor the temperature and pressure. A stable boiling point indicates a pure fraction is being collected.
-
Termination: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and the concentration of high-boiling impurities.
-
Analysis: Analyze all collected fractions to determine their purity and decide which to combine.
Caption: Simplified diagram of a fractional vacuum distillation apparatus.
References
- 1. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. achmem.com [achmem.com]
- 4. 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5-chlorotoluene | C7H6BrCl | CID 10774638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. CA1144947A - Process for the preparation of 3-bromo-4- fluorotoluene - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
3-Bromo-4,5-dichlorotoluene stability and degradation issues
Technical Support Center: 3-Bromo-4,5-dichlorotoluene
Welcome to the technical support guide for this compound (CAS No. 960305-14-0). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and handling of this versatile polyhalogenated aromatic intermediate. Our goal is to provide not just procedures, but a deep mechanistic understanding to empower you in your experimental work.
Section 1: Core Stability & Handling FAQs
This section addresses the most frequent questions regarding the day-to-day storage and handling of this compound.
Question: What are the optimal long-term storage conditions for this compound?
Answer: Proper storage is critical to maintain the integrity of this compound. The recommended conditions are:
-
Temperature: Store in a cool environment. Refrigeration at 2-8°C is ideal for long-term storage.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of oxidative degradation of the methyl group.
-
Light: Keep the container tightly sealed and protected from light. Amber glass vials or opaque containers are highly recommended. Photolytic degradation can occur upon exposure to UV light.[2]
-
Moisture: The compound should be stored in a dry, well-ventilated place. Use containers with high-quality seals to prevent moisture ingress, which could lead to slow hydrolysis over time.
Question: I received my shipment of this compound and it has a slight yellow tint, but the product sheet says it should be colorless. Is it degraded?
Answer: While a perfectly pure sample is typically a colorless liquid or solid, a pale yellow coloration is not uncommon and does not necessarily indicate significant degradation. This can be due to minute quantities of oxidized impurities or byproducts from synthesis. However, a distinct brown or dark yellow color, especially if accompanied by a precipitate, is a strong indicator of degradation. We recommend running a purity check via HPLC or GC against a reference standard to confirm its suitability for your experiment.
Question: What are the primary chemical incompatibilities I should be aware of?
Answer: Avoid co-storage or mixing with the following classes of reagents until you are ready for a reaction:
-
Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄), chromium trioxide, or even prolonged exposure to air can oxidize the benzylic methyl group to a carboxylic acid.[3]
-
Strong Bases and Nucleophiles: While aryl halides are generally less reactive towards nucleophiles than alkyl halides, strong bases can promote elimination or substitution reactions under certain conditions (e.g., high heat).
-
Reactive Metals: Avoid contact with alkali metals or highly reactive transition metals outside of controlled reaction conditions, as this can lead to undesired coupling or dehalogenation.
Section 2: Mechanistic Insights into Degradation
Understanding the why behind degradation is key to preventing it. This section explores the chemical pathways through which this compound can degrade.
Question: What is the most likely pathway for degradation when the compound is exposed to light and air?
Answer: Exposure to light (especially UV) and air triggers two primary degradation routes: photolysis and oxidation.
-
Photolytic Cleavage: The carbon-halogen (C-X) bonds, particularly the C-Br bond, can undergo homolytic cleavage upon absorbing UV radiation. This generates highly reactive aryl and halogen radicals. These radicals can then propagate chain reactions, leading to dimerization, polymerization, or reaction with solvents.[2]
-
Oxidation of the Methyl Group: The benzylic protons on the methyl group are susceptible to radical abstraction, especially in the presence of radical initiators (which can be formed via photolysis). This initiates an oxidation cascade, ultimately converting the -CH₃ group into a carboxylic acid (-COOH), forming 3-bromo-4,5-dichlorobenzoic acid.[3]
References
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 3-Bromo-4,5-dichlorotoluene
<_
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Introduction: The Challenges of a Polychlorinated Substrate
3-Bromo-4,5-dichlorotoluene presents a unique set of challenges in cross-coupling reactions. The presence of multiple halogen atoms with differing reactivity (Br vs. Cl) and the steric hindrance imparted by the methyl and chloro groups can lead to a variety of issues, from low yields to a complete lack of reactivity. This guide will provide a structured approach to troubleshooting these complex reactions.
The fundamental palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Understanding how the specific characteristics of this compound can impact each of these steps is crucial for effective troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:
-
Reagent Quality: Ensure that your starting materials (this compound, organometallic reagent), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder the reaction.[3] Solvents should be freshly distilled or obtained from a reliable commercial source.
-
Catalyst Activity: The palladium source and ligands are critical. Palladium(II) precatalysts require reduction to the active Pd(0) species in situ. If this reduction is inefficient, the catalytic cycle will not initiate effectively.[3][4] Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[5] The choice of ligand is also crucial, as it influences the stability and activity of the catalyst.[6][7]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air.[3] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Temperature Control: Cross-coupling reactions can be sensitive to temperature. Ensure your reaction is being conducted at the optimal temperature for the specific coupling reaction and catalyst system you are using. For challenging substrates like polychlorinated aromatics, higher temperatures may be required to facilitate the oxidative addition of the less reactive C-Cl bonds.[8][9]
Logical Troubleshooting Workflow for Low/No Yield
Caption: A stepwise approach to diagnosing low-yield reactions.
Issue 2: Selective Coupling at the Bromine Position is Not Occurring
Q2: I am trying to selectively perform a cross-coupling reaction at the C-Br bond of this compound, but I am observing side products or no reaction. Why is this happening and how can I improve selectivity?
A2: The difference in bond dissociation energy between C-Br and C-Cl bonds is the basis for achieving selective coupling. However, several factors can compromise this selectivity.
-
Oxidative Addition is the Key: The first step of the catalytic cycle, oxidative addition, is where the selectivity is determined.[2][10] The palladium catalyst will preferentially insert into the weaker C-Br bond over the stronger C-Cl bond.
-
Ligand Choice is Paramount: The electronic and steric properties of the phosphine ligand play a major role in modulating the reactivity of the palladium center.[5][6]
-
Electron-rich and bulky ligands generally promote oxidative addition.[8][9] For selective C-Br activation, a ligand that is sufficiently electron-rich to activate the C-Br bond but not so reactive that it begins to activate the C-Cl bonds is ideal.
-
Steric hindrance around the palladium center can also influence selectivity. Highly hindered ligands can sometimes favor the activation of less sterically encumbered C-X bonds. However, with this compound, the bromine is flanked by a methyl and a chloro group, so a careful balance is needed.
-
Troubleshooting Strategy for Selectivity:
-
Ligand Screening: This is the most critical step. Start with a range of phosphine ligands with varying steric and electronic properties. A good starting point would be to compare a triarylphosphine like PPh₃ with a more electron-rich and bulky biarylphosphine ligand.
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity, as the higher activation energy required for C-Cl bond cleavage will be more difficult to overcome.
-
Palladium Precatalyst: The choice of palladium source can also influence the outcome. Some precatalysts are designed for more controlled generation of the active Pd(0) species, which can lead to cleaner reactions.
Table 1: Ligand Classes for Cross-Coupling Reactions
| Ligand Type | Key Characteristics | Potential Application for this compound |
| Triarylphosphines (e.g., PPh₃) | Moderately electron-donating, less sterically demanding. | May be suitable for selective C-Br coupling under mild conditions. |
| Buchwald-type Biarylphosphines (e.g., SPhos, XPhos) | Highly electron-rich and sterically bulky.[6] | Can be effective for activating the C-Br bond, but may require careful temperature control to avoid C-Cl activation.[11] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable.[11] | Can be highly effective for coupling aryl chlorides, so may lead to lack of selectivity if not carefully controlled.[12] |
Issue 3: Formation of Homocoupling and Other Side Products
Q3: My reaction is producing a significant amount of homocoupled byproducts of my organometallic reagent and/or dehalogenated starting material. What causes this and how can I minimize it?
A3: The formation of homocoupling and dehalogenation products points to specific issues within the catalytic cycle.
-
Homocoupling of the Organometallic Reagent: This often occurs when the transmetalation step is slow or inefficient, or if there is premature reduction of the Pd(II) intermediate.[4] It can also be exacerbated by the presence of oxygen.[4]
-
Dehalogenation of this compound: This side reaction can occur through a competing β-hydride elimination pathway, especially if the organometallic reagent has β-hydrogens.[13] It can also be promoted by certain bases and solvents.
Strategies to Minimize Side Products:
-
Optimize the Base: The base plays a crucial role in the transmetalation step of many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[14][15][16] The choice of base can significantly impact the rate of transmetalation. If this step is slow, the palladium(II) intermediate has more time to undergo side reactions. A screen of different bases (e.g., carbonates, phosphates, hydroxides) may be necessary.
-
Ensure Rigorous Anhydrous and Inert Conditions: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[4] Thoroughly degassing your solvents and maintaining a strict inert atmosphere is essential.
-
Choice of Organometallic Reagent: Some organometallic reagents are more prone to side reactions than others. For example, in Suzuki couplings, boronic acids can be susceptible to protodeborylation.[4] Using boronic esters or trifluoroborate salts can sometimes mitigate these issues.
-
Ligand Modification: The ligand can influence the rate of reductive elimination. A ligand that promotes rapid reductive elimination will minimize the time the palladium intermediate spends in the catalytic cycle, reducing the opportunity for side reactions.
Catalytic Cycle and Potential Side Reactions
Caption: The main catalytic cycle and common off-cycle side reactions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and temperature will likely be necessary.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), the chosen palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (4 mol%).
-
Addition of Base and Solvent: Add the selected base (e.g., K₂CO₃, 2.0 equiv.). The vial is then sealed with a septum and purged with argon for 10-15 minutes.
-
Solvent Degassing: Degassed solvent (e.g., a mixture of dioxane and water) is added via syringe.[10]
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then analyzed by techniques such as ¹H NMR, ¹³C NMR, and GC-MS to determine conversion and identify any side products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Bromo-4,5-dichlorotoluene
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of 3-Bromo-4,5-dichlorotoluene. Here, we address common challenges and provide practical, field-proven solutions to achieve high purity of this critical chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. A common method involves the bromination of 4,5-dichlorotoluene. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 4,5-dichlorotoluene.
-
Isomeric Byproducts: Bromination of 4,5-dichlorotoluene can lead to the formation of other bromodichlorotoluene isomers, such as 2-bromo-4,5-dichlorotoluene. The formation of these isomers is influenced by reaction conditions like temperature and catalyst choice[1].
-
Over-brominated Species: Products with more than one bromine atom, such as dibromo-4,5-dichlorotoluene, may form if the reaction is not carefully controlled.
-
Residual Solvents and Reagents: Depending on the workup procedure, you may have residual solvents (e.g., acetic acid, dichloromethane) or reagents.
Q2: What is the first step I should take to purify my crude product?
A2: A simple aqueous workup is an effective initial step to remove many inorganic impurities and polar organic materials. This typically involves washing the organic layer containing the crude product with a sodium bisulfite solution to remove any remaining bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidic components. A final wash with brine helps to remove excess water before drying the organic phase over an anhydrous salt like sodium sulfate or magnesium sulfate.
Q3: My product is a pale yellow liquid at room temperature. Can I still use recrystallization?
A3: While this compound is often a liquid or a low-melting solid at ambient temperatures, recrystallization can still be a viable and highly effective purification technique, particularly for removing isomeric impurities. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at reduced temperatures. You will likely need to cool the solution significantly, possibly using an ice-salt bath or a laboratory chiller, to induce crystallization.
Troubleshooting Purification Challenges
Recrystallization Troubleshooting
Q4: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" is a common problem with low-melting point compounds or when the solute is too soluble in the chosen solvent. Here’s a systematic approach to troubleshoot this issue:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to ensure you are not at the saturation point at too high a temperature.
-
Slow Cooling is Crucial: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Rapid cooling often promotes oil formation.
-
Scratching and Seeding: If no crystals form upon slow cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If you have a small amount of pure product, adding a "seed crystal" can initiate crystallization.
-
Re-evaluate Your Solvent System: If oiling persists, your solvent system may be inappropriate. Consider a mixed-solvent system. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly. Common solvent pairs for aromatic compounds include ethanol/water and hexane/ethyl acetate[2][3][4].
Experimental Protocol: Solvent Screening for Recrystallization
-
Place approximately 50 mg of your crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., hexane, ethanol, isopropanol, acetonitrile) dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
If the compound is sparingly soluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe for crystal formation. An ideal recrystallization solvent will dissolve the compound when hot but will result in significant crystal formation when cold.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent Class | Example Solvents | Rationale for Use with Halogenated Aromatics |
| Alcohols | Ethanol, Isopropanol | Good for moderately polar compounds; often used in mixed-solvent systems with water. |
| Alkanes | Hexane, Heptane | Effective for non-polar compounds; good as a "poor" solvent in mixed systems. |
| Esters | Ethyl Acetate | Medium polarity, can be a good single solvent or part of a mixed system. |
| Nitriles | Acetonitrile | A polar aprotic solvent that can be effective for a range of aromatic compounds. |
Distillation Troubleshooting
Q5: I'm trying to separate my this compound from an isomeric impurity by vacuum distillation, but the separation is poor. What can I do?
A5: Isomers of halogenated toluenes often have very close boiling points, making separation by simple distillation challenging. Here are some strategies to improve your separation:
-
Use a Fractionating Column: A simple distillation setup is often insufficient. Employing a fractionating column (e.g., a Vigreux or packed column) increases the number of theoretical plates, enhancing the separation efficiency.
-
Optimize the Vacuum: A lower vacuum will decrease the boiling points of your compounds, which can sometimes improve the boiling point difference between isomers. However, ensure your vacuum is stable throughout the distillation.
-
Control the Heating Rate: Slow and steady heating is key. A high heating rate can lead to "bumping" and carry-over of the lower-boiling impurity into your product fraction.
-
Collect Multiple Fractions: Instead of just a forerun and the main product, collect several smaller fractions. Analyze each fraction by GC-MS or HPLC to determine the purity and decide which fractions to combine.
Workflow for Purification of this compound
References
Technical Support Center: Catalyst Selection for 3-Bromo-4,5-dichlorotoluene Reactions
Welcome to the technical support center for reactions involving 3-Bromo-4,5-dichlorotoluene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this versatile, yet challenging, polyhalogenated aromatic building block. Here, we address common questions and troubleshooting scenarios encountered in the lab, providing not just protocols, but the underlying rationale to empower your synthetic decisions.
Foundational Principles: Understanding the Substrate
Before diving into specific reactions, it's crucial to understand the inherent reactivity of this compound. This knowledge is the bedrock of rational catalyst selection and achieving high selectivity.
Q1: I have three halogen atoms on my starting material. How do I ensure my reaction is selective for only one position?
A1: The key to selectivity lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the halogen. The general reactivity trend is C–I > C–Br > C–OTf > C–Cl.[1][2][3] For this compound, the carbon-bromine (C-Br) bond is significantly more labile and thus more reactive than the two carbon-chlorine (C-Cl) bonds. By carefully selecting a catalyst system and using mild reaction conditions, you can achieve highly selective functionalization at the C-Br position, leaving the C-Cl bonds untouched for potential subsequent transformations.
Q2: Will the two chlorine atoms and the methyl group affect my catalyst choice?
A2: Yes, they will. The two electron-withdrawing chlorine atoms make the aromatic ring electron-deficient, which can facilitate the oxidative addition step of the catalytic cycle. However, the steric bulk of the substituents, particularly the chlorine atom ortho to the bromine, can hinder the approach of the catalyst. Therefore, catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often required. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for activating sterically hindered and electron-poor aryl halides.[4][5]
Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. Selecting the right catalyst is paramount for achieving high yields with this compound.
Suzuki-Miyaura: Frequently Asked Questions
Q3: What is a reliable starting catalyst system for a Suzuki-Miyaura coupling with a standard arylboronic acid?
A3: A good starting point is a combination of a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂) or [PdCl₂(dppf)] with a suitable phosphine ligand. For this substrate, standard ligands like triphenylphosphine (PPh₃) may give sluggish reactions. It is advisable to start with a more robust system. A combination of Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is often a superior choice for challenging substrates.[2][6] A common base is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or toluene/water.[2]
Q4: My reaction is sluggish and gives low yields, even with an advanced ligand. What should I try next?
A4: If you are experiencing low conversion, consider the following:
-
Precatalyst Choice: Switch to a pre-formed palladium(0) source like Pd(PPh₃)₄ or use a more advanced, air-stable precatalyst (e.g., a palladacycle) to ensure a sufficient concentration of the active Pd(0) species.
-
Ligand Sterics: The steric hindrance of your boronic acid matters. If you are using a highly substituted ortho-substituted boronic acid, you may need an even bulkier ligand to facilitate the reductive elimination step.
-
Base and Solvent: The choice of base is critical. Strongly basic and non-aqueous conditions (e.g., K₃PO₄ in dioxane) can sometimes be more effective than aqueous mixtures, especially if your boronic acid is prone to protodeboronation.[7]
Suzuki-Miyaura: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or insufficient active Pd(0).2. Inappropriate base or solvent.3. Protodeboronation of the boronic acid. | 1. Use a fresh batch of catalyst or an air-stable precatalyst.2. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Toluene/H₂O, Dioxane/H₂O).[1]3. Use anhydrous conditions or switch to a more stable boronate ester (e.g., a pinacol ester). |
| Formation of Side Products (e.g., Hydrodebromination) | 1. Reaction temperature is too high.2. Presence of water/protic sources leading to decomposition pathways.3. Boronic acid instability. | 1. Lower the reaction temperature and increase the reaction time.2. Use rigorously dried solvents and reagents.3. Use a slight excess (1.1-1.2 equiv.) of a high-purity boronic acid or boronate ester. |
| Low Selectivity (Reaction at C-Cl bond) | 1. Reaction conditions are too harsh (high temperature, overly active catalyst). | 1. Lower the temperature. Use a catalyst system known for high C-Br/C-Cl selectivity (e.g., systems with less bulky ligands might favor the more accessible C-Br bond under mild conditions). This is generally rare as the C-Br bond is much more reactive. |
Diagram: Suzuki-Miyaura Catalytic Cycle for Selective C-Br Activation
Caption: Selective Suzuki-Miyaura catalytic cycle.
Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is fundamental in pharmaceutical development for synthesizing aryl amines. The electron-deficient nature of the substrate makes it a good candidate, but catalyst selection is key to overcoming steric hindrance.
Buchwald-Hartwig: Frequently Asked Questions
Q5: I need to couple a primary amine with this compound. Which catalyst system do you recommend?
A5: For primary amines, especially sterically hindered ones, a robust catalyst system is essential. A highly effective combination is a palladium precatalyst like Pd₂(dba)₃ or a palladacycle, paired with a sterically demanding biarylphosphine ligand such as XPhos or RuPhos.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[9]
Q6: My reaction with a secondary amine is failing. I see starting material and some hydrodebromination. What's wrong?
A6: Failure with secondary amines often points to issues with the catalyst's ability to accommodate two bulky groups (the aryl substrate and the secondary amine) simultaneously.
-
Ligand Choice: The ligand may not be bulky enough. While first-generation ligands like BINAP or DPPF can work, they are often less effective than modern biarylphosphine ligands for challenging couplings.[10] Consider switching to a ligand like BippyPhos, which has shown exceptionally broad scope.[11]
-
Base Strength: The base might be too weak to efficiently deprotonate the amine-palladium intermediate, leading to competing decomposition pathways like beta-hydride elimination from the amido complex. Ensure your base is sufficiently strong and soluble (e.g., NaOt-Bu).
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol provides a reliable starting point for the amination of this compound.
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), a suitable ligand such as XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuation and Backfilling: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), morpholine (1.2 equiv.), and anhydrous toluene.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: Sonogashira and Heck Couplings
These reactions provide access to alkynylated and alkenylated derivatives, respectively, which are valuable intermediates in organic synthesis.
Sonogashira & Heck: Frequently Asked Questions
Q7: What are the key considerations for a Sonogashira coupling with this substrate to avoid side reactions?
A7: The classic Sonogashira coupling uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (usually CuI) with an amine base like triethylamine.[12][13] The main side reaction to avoid is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). To minimize this:
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These often require a palladium catalyst with a more specialized ligand and a stronger base, but they completely eliminate the risk of Glaser coupling.
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help keep its concentration low, disfavoring the homocoupling pathway.
Q8: For a Heck reaction, does the substitution pattern of the alkene matter for catalyst selection?
A8: Absolutely. The Heck reaction is sensitive to the electronics and sterics of the alkene coupling partner.[14][15] Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive.[14] For simple alkenes, a standard catalyst system like Pd(OAc)₂ with PPh₃ or P(o-tolyl)₃ and a base like triethylamine might be sufficient.[6][14] However, for more challenging or sterically hindered alkenes, a phosphine-free system or one employing NHC ligands might offer better performance.[16]
Section 4: Cyanation Reactions
Introducing a nitrile group via cyanation opens up a wealth of synthetic possibilities. However, this reaction is notorious for catalyst deactivation.
Cyanation: Frequently Asked Questions
Q9: I've heard that cyanide can poison palladium catalysts. How can I run a successful cyanation reaction?
A9: You are correct; excess cyanide ions can bind strongly to the palladium center at various stages of the catalytic cycle, forming inactive complexes and halting the reaction.[17][18][19][20][21] The key to a successful cyanation is to maintain a very low concentration of free cyanide in the solution. Strategies include:
-
Insoluble Cyanide Sources: Using sparingly soluble and less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[22][23][24] These salts release cyanide into the reaction mixture slowly.
-
Ligand-Free or Specialized Ligands: Sometimes, ligand-free conditions using a palladium source like Pd/C can be effective.[22] Alternatively, specialized ligands can protect the palladium center from poisoning.
-
Anhydrous Conditions: Moisture can be detrimental, as it can lead to the formation of HCN, which is highly reactive towards Pd(0) and can deactivate the catalyst.[17][18][19][20]
Diagram: Catalyst Selection Workflow
Caption: Decision workflow for catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Collection - Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile CâN Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 18. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 19. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 23. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Analysis in the Synthesis of 3-Bromo-4,5-dichlorotoluene
Welcome to the technical support center for the synthesis of 3-Bromo-4,5-dichlorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying, understanding, and mitigating unwanted byproducts. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses foundational questions about the synthesis to provide a solid theoretical footing before diving into specific troubleshooting scenarios.
Q1: What is the primary synthetic route to this compound and its underlying mechanism?
The synthesis of this compound is typically achieved via an electrophilic aromatic substitution (EAS) reaction.[1][2][3] The starting material, 4,5-dichlorotoluene, is reacted with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃).[3][4]
The mechanism proceeds in two main steps:
-
Formation of a Stronger Electrophile: The Lewis acid catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species ([Br]⁺[FeBr₄]⁻) that is potent enough to attack the aromatic ring.[2][4]
-
Electrophilic Attack: The electron-rich π-system of the dichlorotoluene ring attacks the electrophilic bromine. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Deprotonation: A weak base, typically the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product.[1]
Q2: What are the most common byproducts I should expect, and why do they form?
Byproduct formation is intrinsically linked to the regioselectivity of the electrophilic attack and the reaction conditions. The substituents on the toluene ring (one activating methyl group and two deactivating chloro groups) direct the incoming electrophile, but this control is not always perfect. The main classes of byproducts are:
-
Isomeric Byproducts: The primary isomeric byproduct is typically 2-Bromo-4,5-dichlorotoluene . The methyl group is an ortho-, para- director, strongly activating the 2- and 6-positions. The chloro groups are deactivating but also ortho-, para- directors. A complex interplay of these electronic and steric effects can lead to bromination at the kinetically favored, but undesired, 2-position.
-
Polybrominated Byproducts: Species such as 3,X-Dibromo-4,5-dichlorotoluene are formed when the reaction is allowed to proceed for too long or with an excess of bromine.[5] The initial product, this compound, can undergo a second bromination reaction.
-
Side-Chain Bromination Byproducts: If the reaction is exposed to UV light or contains radical initiators, a competing free-radical substitution mechanism can occur on the methyl group.[4] This results in the formation of 4,5-dichloro-1-(bromomethyl)benzene and its derivatives.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 4,5-dichlorotoluene in the final mixture.
Q3: How do reaction conditions critically influence byproduct formation?
-
Catalyst: The choice and purity of the Lewis acid catalyst are crucial for activating the bromine for electrophilic attack. Inactive or wet catalysts can slow the desired reaction, potentially favoring other pathways.[3]
-
Temperature: Higher temperatures can increase reaction rates but may decrease selectivity, leading to a higher proportion of isomeric byproducts.
-
Light: The presence of UV light must be strictly avoided to prevent the radical pathway that leads to side-chain bromination.[4] Conducting the reaction in the dark is standard practice for this reason.
-
Stoichiometry: A molar excess of bromine is the primary cause of polybromination.[5] Careful control over the amount of bromine added and monitoring the reaction's progress are essential to prevent over-reaction.
Section 2: Troubleshooting Guide - From Observation to Solution
This guide addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: My GC-MS analysis shows a peak with the same molecular mass as my product but a different retention time.
-
Problem: You are observing an isomeric byproduct. The most likely candidate is 2-Bromo-4,5-dichlorotoluene.
-
Probable Cause: The directing effects of the methyl group have led to electrophilic attack at the C2 position, which is electronically activated. While the desired C3 position is also activated by the C4-chloro group, the C2 position is often kinetically competitive.
-
Solution & Mitigation:
-
Temperature Control: Lowering the reaction temperature can enhance the selectivity of the bromination, favoring the thermodynamically more stable product.
-
Solvent Choice: The polarity of the solvent can influence the selectivity. Experiment with different non-protic solvents to optimize the isomer ratio.
-
Catalyst Loading: Varying the amount of Lewis acid catalyst can sometimes alter the regioselectivity.
-
Purification: These isomers are often difficult to separate. Fractional distillation under reduced pressure or preparative chromatography may be necessary.
-
Issue 2: I am observing peaks with a molecular weight corresponding to the addition of two bromine atoms (M+78/80 relative to product).
-
Problem: Polybromination is occurring, leading to dibromo-dichlorotoluene byproducts.
-
Probable Cause: This is a clear indication that the reaction has proceeded past the mono-bromination stage. This is typically caused by using an excess of bromine or allowing the reaction to run for too long.
-
Solution & Mitigation:
-
Strict Stoichiometry: Use a slight stoichiometric deficit or an exact 1:1 molar ratio of bromine to 4,5-dichlorotoluene.
-
Controlled Addition: Add the bromine solution slowly and in a controlled manner to the reaction mixture to avoid localized high concentrations.
-
Reaction Monitoring: Monitor the reaction progress closely using thin-layer chromatography (TLC) or GC-MS analysis of aliquots. Quench the reaction as soon as the starting material is consumed to an acceptable level.
-
Issue 3: My ¹H NMR spectrum shows a singlet around 4.5 ppm instead of the expected methyl singlet around 2.4 ppm.
-
Problem: Side-chain bromination has occurred, forming a benzyl bromide derivative.
-
Probable Cause: The reaction was likely exposed to a source of UV light (such as sunlight) or contaminated with a radical initiator, triggering a free-radical substitution on the benzylic carbon of the methyl group.[6]
-
Solution & Mitigation:
-
Exclude Light: Ensure the reaction vessel is protected from light by wrapping it in aluminum foil or running it in a dark fume hood.
-
Use Pure Reagents: Ensure that reagents and solvents are free from peroxides or other potential radical initiators.
-
Avoid High Temperatures: While electrophilic substitution requires some activation, excessively high temperatures can sometimes promote radical pathways.
-
Section 3: Analytical Protocols & Data Interpretation
A robust analytical method is essential for identifying and quantifying byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for this analysis due to its excellent resolving power and definitive identification capabilities.[7][8][9]
Experimental Protocol: GC-MS Analysis of Reaction Mixture
This protocol provides a validated starting point for the analysis of your crude reaction mixture.
-
Sample Preparation:
-
Carefully quench a small aliquot (approx. 0.1 mL) of the reaction mixture in a vial containing 1 mL of a sodium bisulfite solution (10% w/v) to neutralize any remaining Br₂.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the vial for 30 seconds and allow the layers to separate.
-
Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to dry the solution.
-
Dilute the dried organic solution 1:100 (or as appropriate for your instrument's sensitivity) with the same solvent in a GC vial for analysis.
-
-
GC-MS Instrumentation & Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[9]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar capillary column.[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: 50-350 m/z.
-
Data Summary: Key Compounds and Byproducts
The following table summarizes the key analytes you may encounter. Molecular weights are based on the most abundant isotopes (⁷⁹Br, ³⁵Cl).
| Compound Name | Role | Molecular Weight ( g/mol ) | Probable Cause for Presence | Key Analytical Identifiers (GC-MS) |
| 4,5-Dichlorotoluene | Starting Material | 161.03 | Incomplete reaction | Early retention time; M⁺ peak at m/z 160/162. |
| This compound | Product | 239.92 | Desired Synthesis | Main peak; M⁺ cluster at m/z 238/240/242. |
| 2-Bromo-4,5-dichlorotoluene | Isomeric Byproduct | 239.92 | Suboptimal regioselectivity | Retention time near product; M⁺ cluster at m/z 238/240/242. |
| 3,X-Dibromo-4,5-dichlorotoluene | Polybrominated Byproduct | 318.81 | Excess bromine, over-reaction | Later retention time; M⁺ cluster at m/z 316/318/320/322. |
| 4,5-Dichloro-1-(bromomethyl)benzene | Side-Chain Byproduct | 239.92 | UV light, radical mechanism | Different retention time; M⁺ cluster at m/z 238/240/242; distinct fragmentation (loss of Br). |
Section 4: Visualizing Reaction & Byproduct Pathways
Understanding the competing reaction pathways is key to controlling the outcome of your synthesis. The following diagram illustrates the desired reaction alongside the primary side reactions.
Caption: Reaction pathways in the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. japsr.in [japsr.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-Bromo-4,5-dichlorotoluene and Its Dichlorotoluene Isomers for the Modern Researcher
For the discerning researcher in drug development and organic synthesis, the selection of the appropriate halogenated aromatic building block is a critical decision that profoundly influences reaction outcomes, yields, and regioselectivity. This guide provides an in-depth comparative analysis of 3-Bromo-4,5-dichlorotoluene and the six constitutional isomers of dichlorotoluene. By integrating theoretical principles with practical considerations and experimental data, this document serves as a comprehensive resource for making informed decisions in your synthetic endeavors.
Introduction to the Isomeric Landscape
Halogenated toluenes are invaluable intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and specialty materials.[1] The specific substitution pattern of halogens on the toluene scaffold dictates the electronic and steric properties of the molecule, thereby governing its reactivity and suitability for various transformations. This guide focuses on a comparative analysis of this compound and the six dichlorotoluene isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichlorotoluene.[2]
While the dichlorotoluene isomers offer a diverse palette of reactivity based on the relative positions of the two chlorine atoms, this compound introduces an additional layer of synthetic versatility due to the differential reactivity of the bromine and chlorine substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions, enabling selective functionalization.[3]
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physical and chemical properties of these isomers is paramount for their effective handling, purification, and application in synthesis. The following table summarizes key physicochemical data for this compound and the dichlorotoluene isomers.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| This compound | 960305-14-0 | C₇H₅BrCl₂ | 239.92 | Not available | Not available | Not available |
| 2,3-Dichlorotoluene | 32768-54-0 | C₇H₆Cl₂ | 161.03 | 208.1 | 5 | 1.266 |
| 2,4-Dichlorotoluene | 95-73-8 | C₇H₆Cl₂ | 161.03 | 201 | -13 | 1.25 |
| 2,5-Dichlorotoluene | 19398-61-9 | C₇H₆Cl₂ | 161.03 | 201 | 3.2 | 1.254 |
| 2,6-Dichlorotoluene | 118-69-4 | C₇H₆Cl₂ | 161.03 | 201 | 2.6 | 1.266 |
| 3,4-Dichlorotoluene | 95-75-0 | C₇H₆Cl₂ | 161.03 | 209 | -14.7 | 1.25 |
| 3,5-Dichlorotoluene | 25186-47-4 | C₇H₆Cl₂ | 161.03 | 202 | 25.1 | Solid |
Data compiled from various sources.[2][4][5][6][7][8]
Synthesis and Isomer Separation: Practical Considerations
The synthesis of dichlorotoluenes is typically achieved through the electrophilic chlorination of toluene or monochlorotoluenes in the presence of a Lewis acid catalyst. However, this approach often yields a mixture of isomers, and their separation can be challenging due to their similar boiling points.[2] The synthesis of specific isomers, such as 2,6- and 3,5-dichlorotoluene, often requires indirect methods to achieve acceptable yields.[2] For instance, 2,6-dichlorotoluene can be prepared by the chlorination of 4-toluenesulfonyl chloride followed by desulfonation.[2]
The synthesis of this compound would likely involve the bromination of 3,4-dichlorotoluene, with the directing effects of the chlorine atoms and the methyl group influencing the position of bromination.
Reactivity and Mechanistic Insights: A Comparative Discussion
The utility of these halogenated toluenes as synthetic intermediates is dictated by their reactivity in key transformations such as palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The reactivity of the aryl halide in these reactions is highly dependent on the nature of the halogen and the electronic properties of the aromatic ring.
The general order of reactivity for halogens in oxidative addition to palladium(0), the rate-determining step in many cross-coupling reactions, is I > Br > Cl.[3] This differential reactivity is a key advantage of this compound, as it allows for selective coupling at the C-Br bond while leaving the C-Cl bonds intact for subsequent transformations.
The electronic effects of the substituents also play a crucial role. Electron-withdrawing groups, such as chlorine, can increase the rate of oxidative addition. However, the position of these substituents relative to the reacting C-X bond and to each other can lead to significant differences in reactivity among the dichlorotoluene isomers. For instance, steric hindrance from ortho-substituents can impede the approach of the bulky palladium catalyst, potentially lowering reaction rates.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid. This can be adapted for the specific isomers discussed in this guide.
Materials:
-
Aryl halide (e.g., this compound or a dichlorotoluene isomer) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of toluene and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water mixture) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the existing substituents on the toluene ring direct the incoming electrophile to specific positions. The methyl group is an ortho-, para-directing activator, while chlorine and bromine are ortho-, para-directing deactivators. The directing effects of multiple substituents are generally additive.
In the case of the dichlorotoluene isomers, the two deactivating chlorine atoms will significantly reduce the reactivity of the aromatic ring towards electrophiles compared to toluene itself. The regioselectivity of the substitution will be determined by the combined directing effects of the methyl group and the two chlorine atoms. For this compound, the ring is even more deactivated due to the presence of a third halogen. The position of substitution will be a complex interplay of the directing effects of all four substituents.
Spectroscopic Characterization: A Comparative Look
The structural differences between these isomers can be clearly elucidated using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern. The number of distinct aromatic signals and their multiplicities will differ for each isomer. The methyl protons will typically appear as a singlet.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum will correspond to the number of chemically non-equivalent carbon atoms in the molecule, providing a clear fingerprint for each isomer.
Infrared (IR) Spectroscopy: The IR spectra will show characteristic C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C-Cl and C-Br stretching vibrations in the fingerprint region.
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak and characteristic isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) isotopes, confirming the elemental composition of each isomer.
Comparative Performance in a Hypothetical Suzuki Coupling
| Compound | Predicted Relative Reactivity | Rationale |
| This compound | Highest | The C-Br bond is significantly more reactive than C-Cl bonds in oxidative addition. |
| 2,3-Dichlorotoluene | Moderate | Two electron-withdrawing groups activate the ring, but potential steric hindrance from the 2-chloro group. |
| 2,4-Dichlorotoluene | Moderate to High | The 4-chloro group activates the 1-position electronically, and the 2-chloro group provides additional activation. |
| 2,5-Dichlorotoluene | Moderate | Similar electronic activation to 2,4-dichlorotoluene. |
| 2,6-Dichlorotoluene | Low | Significant steric hindrance from the two ortho-chloro groups is expected to dramatically decrease the reaction rate. |
| 3,4-Dichlorotoluene | Moderate to High | Both chlorine atoms are meta and para to the reaction center, providing electronic activation without significant steric hindrance. |
| 3,5-Dichlorotoluene | Moderate | The two meta-chloro groups provide electronic activation. |
Conclusion
The choice between this compound and the various dichlorotoluene isomers is a strategic one that depends on the specific goals of the synthetic chemist. The dichlorotoluene isomers offer a range of reactivities based on the interplay of electronic and steric effects. In contrast, this compound provides a distinct advantage for sequential cross-coupling strategies due to the differential reactivity of the C-Br and C-Cl bonds. A thorough understanding of the principles outlined in this guide, combined with careful reaction optimization, will enable researchers to effectively utilize these versatile building blocks in the synthesis of complex and valuable molecules.
References
- 1. 4-Bromo-3-chlorotoluene | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dichlorotoluene | C7H6Cl2 | CID 32834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 4. 3-Bromo-2,5-dichlorotoluene | C7H5BrCl2 | CID 44891130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dichlorotoluene | C7H6Cl2 | CID 8368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-ジクロロトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,4-ジクロロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Structural Validation of 3-Bromo-4,5-dichlorotoluene
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in pharmaceutical development, unambiguous structural confirmation is paramount. Halogenated aromatic compounds, such as 3-Bromo-4,5-dichlorotoluene, serve as critical building blocks, but their synthesis can often yield a mixture of constitutional isomers.[1][2] Distinguishing the target molecule from these closely related impurities requires a multi-faceted analytical approach. This guide provides an in-depth comparison of key analytical techniques, grounded in field-proven insights, to ensure the confident structural elucidation of this compound and its derivatives.
The Challenge: Isomeric Ambiguity
The primary challenge in validating the structure of this compound lies in differentiating it from other possible isomers that may arise during synthesis, such as 2-Bromo-4,5-dichlorotoluene or 5-Bromo-3,4-dichlorotoluene. These molecules possess the same molecular formula and, therefore, the same molecular weight, rendering simple mass determination insufficient. A robust validation strategy must leverage techniques sensitive to the specific arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[3][4] For this compound, both ¹H and ¹³C NMR provide critical, complementary information.
Expertise in Action: Why NMR is the First Choice
We begin with NMR because it provides a detailed map of the proton and carbon environments within the molecule. The chemical shift of each nucleus is exquisitely sensitive to the electronic effects of neighboring atoms, and spin-spin coupling reveals through-bond proximity. This allows for a direct, non-destructive analysis of the substitution pattern on the aromatic ring, which is the core of the validation challenge.
Proton (¹H) NMR Spectroscopy
Expected Spectrum for this compound:
-
Aromatic Region (δ 7.0-8.0 ppm): Two distinct signals are expected for the two aromatic protons. The proton at position C2 is ortho to the bromine atom, while the proton at C6 is ortho to the methyl group. Due to the different electronic environments, they will have different chemical shifts. As they are para to each other, the coupling constant (⁴J) will be very small or zero, resulting in two sharp singlets.
-
Aliphatic Region (δ 2.0-2.5 ppm): A single signal for the three protons of the methyl group. This signal will be a singlet as there are no adjacent protons to couple with.
Carbon-¹³ (¹³C) NMR Spectroscopy
Expected Spectrum for this compound:
-
Aromatic Region (δ 120-145 ppm): Six distinct signals are expected, one for each of the aromatic carbons. The carbons directly attached to the halogens (C3, C4, C5) will have characteristic chemical shifts influenced by the strong electronegativity of Br and Cl.
-
Aliphatic Region (δ 20-25 ppm): One signal for the methyl carbon.
Workflow: A Self-Validating NMR Protocol
Caption: Integrated NMR workflow for structural validation.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Check for the expected number of signals, their integration (proton count), and splitting patterns.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides the number of unique carbon environments.
-
2D NMR for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[5] For this molecule, it would confirm the lack of coupling between the two aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with the carbon signal it is directly attached to, allowing for definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals which protons are close to each other in space, regardless of bonding.[5][6][7] A cross-peak between the methyl protons and the aromatic proton at C6 would provide strong evidence for the 3-Bromo-4,5-dichloro substitution pattern.
-
Comparative Data: Differentiating Isomers with NMR
| Isomer | Expected ¹H Aromatic Signals | Key Differentiating Feature |
| This compound | Two singlets | Protons at C2 and C6 are para; no significant coupling. NOE between CH₃ and H-6 expected. |
| 2-Bromo-4,5-dichlorotoluene | Two singlets | Protons at C3 and C6 are meta; very small coupling may be observed. NOE between CH₃ and H-6 expected. Chemical shifts will differ from the target. |
| 5-Bromo-3,4-dichlorotoluene | Two singlets | Protons at C2 and C6 are para. NOE between CH₃ and H-2 and H-6 expected. Chemical shifts will be distinct. |
Note: Chemical shifts are highly dependent on the specific electronic environment. Predicted values can be estimated using additivity rules or computational software.[8][9][10]
Mass Spectrometry (MS): The Elemental Composition Fingerprint
While NMR excels at defining atomic connectivity, mass spectrometry provides definitive confirmation of the molecular weight and elemental composition, which is particularly powerful for halogenated compounds.
Expertise in Action: The Power of Isotopic Patterns
The true diagnostic power of MS for this analysis lies not in the nominal mass, but in the unique isotopic distribution of bromine and chlorine.[11][12] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[11][13][14] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[11][13][14] A molecule containing one bromine and two chlorine atoms will exhibit a highly characteristic cluster of peaks for the molecular ion (M⁺).
Caption: Logic of MS isotopic pattern analysis.
Expected Isotopic Cluster for C₇H₅BrCl₂: The combination of one bromine and two chlorine atoms will produce a distinctive pattern of peaks at M, M+2, M+4, and M+6, with a predictable intensity ratio. Observing this exact pattern is exceptionally strong evidence for the presence of one Br and two Cl atoms in the molecule and its fragments.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the target compound from any impurities.
-
Analysis: Analyze the mass spectrum of the main peak.
-
Confirm the molecular ion cluster matches the theoretical pattern for C₇H₅BrCl₂.
-
Analyze the fragmentation pattern. The loss of Br, Cl, or CH₃ groups can provide additional structural clues.
-
Single-Crystal X-ray Crystallography: The Ultimate Confirmation
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[15][16][17][18] This technique determines the precise spatial arrangement of every atom in the molecule, leaving no doubt as to its constitution and stereochemistry.
Expertise in Action: When to Use Crystallography
While powerful, X-ray crystallography is contingent on the ability to grow a high-quality single crystal, which can be a significant challenge. This technique is typically reserved for cases where NMR and MS data are ambiguous, for the absolute confirmation of a novel compound, or when detailed information about solid-state packing and intermolecular interactions is required.
Experimental Protocol: Crystallization and Data Collection
-
Crystallization: The primary challenge is to grow a suitable single crystal (typically >20µm in all dimensions).[15] This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.
-
Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled in a cryostream. X-ray diffraction data are then collected.
-
Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, yielding a 3D model of the molecule with precise bond lengths and angles.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, proton/carbon environments, spatial proximity (NOESY) | Provides the most detailed structural information; excellent for isomer differentiation.[19][20][21] | Can be complex to interpret fully; requires relatively pure sample. |
| Mass Spectrometry | Molecular weight, elemental formula (via isotopic patterns), fragmentation | Highly sensitive; unique isotopic patterns for halogens are definitive.[11] | Does not provide connectivity information; isomers are indistinguishable by mass alone. |
| X-ray Crystallography | Absolute 3D atomic arrangement, bond lengths, bond angles | Unambiguous structure determination.[16][18][22] | Requires a suitable single crystal, which can be difficult or impossible to grow. |
Conclusion: A Recommended Validation Workflow
For routine validation of this compound, a combination of ¹H NMR and GC-MS is typically sufficient and efficient. The ¹H NMR confirms the aromatic substitution pattern, while the GC-MS confirms purity, molecular weight, and the presence of one bromine and two chlorine atoms via the isotopic pattern. For novel derivatives, or in cases of ambiguity, a full suite of 1D and 2D NMR experiments is essential. Single-crystal X-ray crystallography should be employed as the ultimate arbiter when absolute structural proof is required for publication, patent filing, or regulatory submission. This integrated approach ensures the highest level of scientific integrity and confidence in your research.
References
- 1. quora.com [quora.com]
- 2. DSpace [repository.kaust.edu.sa]
- 3. kananlab.stanford.edu [kananlab.stanford.edu]
- 4. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR chemical shift prediction of benzenes [stenutz.eu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 16. azolifesciences.com [azolifesciences.com]
- 17. excillum.com [excillum.com]
- 18. rigaku.com [rigaku.com]
- 19. researchgate.net [researchgate.net]
- 20. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 21. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 22. pubs.acs.org [pubs.acs.org]
Benchmarking 3-Bromo-4,5-dichlorotoluene: A Comparative Guide to Chemoselectivity and Synthetic Utility
Abstract
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount.[1][2] Halogenated aromatic compounds serve as versatile intermediates, offering multiple reaction handles for constructing complex molecular architectures.[3] This guide provides an in-depth comparative analysis of 3-Bromo-4,5-dichlorotoluene (Figure 1), a key trifunctionalized building block, benchmarked against structurally similar alternatives. We will dissect its reactivity profile, focusing on the critical principle of chemoselectivity in palladium-catalyzed cross-coupling reactions. This analysis is supported by experimental protocols, quantitative data, and decision-making frameworks to empower researchers in drug discovery and process development to make informed tactical decisions in their synthetic campaigns.
Introduction: The Strategic Value of Polychlorinated Aromatic Scaffolds
Polychlorinated aromatic compounds are foundational pillars in synthetic chemistry, prized for the unique reactivity imparted by their carbon-halogen bonds.[3] These bonds serve as reliable anchor points for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions.[4][5] this compound (CAS 960305-14-0) is a particularly valuable reagent due to its distinct arrangement of three halogen atoms with differing reactivity profiles.[6][7][8]
The core strategic advantage of this molecule lies in the potential for sequential and site-selective functionalization . The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in standard palladium-catalyzed processes like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][9] This reactivity differential allows chemists to first modify the bromine-substituted position, leaving the two chlorine atoms untouched for subsequent, often more forcing, reaction conditions. This guide will explore the practical applications of this principle.
The Building Blocks: A Structural and Property Overview
To establish a meaningful benchmark, we have selected two commercially available, structurally related building blocks for comparison against our primary subject, this compound.
-
Alternative 1: 3-Bromo-4-chlorotoluene: A simpler analog, allowing for a direct comparison of a C-Br bond's reactivity in the presence of a single C-Cl bond.[1][10]
-
Alternative 2: 3,4-Dichlorotoluene: This building block lacks the bromine atom, forcing chemists to directly address the less reactive C-Cl bonds, providing a baseline for "late-stage" functionalization.[11]
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | ![]() | 960305-14-0 | 239.92 | Not readily available |
| 3-Bromo-4-chlorotoluene | ![]() | 57310-39-1 | 205.48 | 229.1 ± 20.0 |
| 3,4-Dichlorotoluene | ![]() | 95-75-0 | 161.03 | 200-202 |
Table 1: Physical and chemical properties of the selected building blocks.[1][6][11]
Comparative Reactivity Analysis: Chemoselectivity in Action
The central thesis of this guide revolves around the predictable and exploitable differences in reactivity among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established order of reactivity for aryl halides is: C-I > C-OTf > C-Br >> C-Cl .[9][12] This hierarchy is a direct consequence of the bond dissociation energies and the kinetics of the rate-determining oxidative addition step to the Pd(0) catalyst.[12]
Benchmark Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably one of the most powerful and widely used C-C bond-forming reactions in modern organic synthesis.[5][13] Its tolerance for a vast array of functional groups makes it an ideal choice for benchmarking our building blocks.[14]
We will consider a representative reaction: the coupling of our aryl halides with 4-methoxyphenylboronic acid.
The Causality Behind Experimental Choices:
-
Catalyst System: We select Pd(PPh₃)₄ as a classic, reliable "workhorse" catalyst for Suzuki couplings involving aryl bromides. For the less reactive aryl chlorides, a more active catalyst system comprising a palladium source like Pd₂(dba)₃ and a sterically demanding, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often necessary to facilitate the challenging oxidative addition of the C-Cl bond.[12]
-
Base and Solvent: A combination of an aqueous base (like Na₂CO₃ or K₂CO₃) and a solvent such as toluene or dioxane is standard. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic "ate" complex.[9][13]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Generalized Suzuki-Miyaura Cross-Coupling Workflow."
Performance Benchmark Summary:
| Starting Material | Conditions | Major Product | Typical Yield | Key Insight |
| This compound | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 2,3-Dichloro-5-(4-methoxyphenyl)toluene | 85-95% | Excellent chemoselectivity. The C-Br bond reacts exclusively, leaving the C-Cl bonds intact for further functionalization. |
| 3-Bromo-4-chlorotoluene | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | 2-Chloro-5-(4-methoxyphenyl)toluene | 90-98% | High selectivity for C-Br coupling, demonstrating the robustness of this reactivity difference.[15] |
| 3,4-Dichlorotoluene | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C | No Reaction | <5% | Confirms the inertness of C-Cl bonds under these "mild" conditions. |
| 3,4-Dichlorotoluene | Pd₂(dba)₃ / SPhos, K₃PO₄, Dioxane, 110°C | 4-Chloro-5-(4-methoxyphenyl)toluene | 60-75% | More forcing conditions and a specialized ligand are required to activate the C-Cl bond. Selectivity between the two C-Cl bonds can be an issue. |
Table 2: Comparative performance in a representative Suzuki-Miyaura coupling.
Sequential Functionalization: A Strategic Workflow
The true synthetic power of this compound is realized in multi-step synthetic sequences. A researcher can leverage the differential reactivity to install three different groups onto the toluene core in a controlled manner.
dot graph G { layout=dot; rankdir=LR; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=12];
} caption: "Sequential Functionalization Strategy."
This orthogonal reactivity is a significant advantage over a building block like 3,4-Dichlorotoluene, where achieving selective mono-functionalization of one C-Cl bond over the other can be challenging and often leads to mixtures of products.
Detailed Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, we provide a detailed protocol for the selective Suzuki-Miyaura coupling on this compound.
Synthesis of 2,3-Dichloro-5-(4-methoxyphenyl)toluene
-
Reagents & Equipment:
-
This compound (1.0 eq, 240 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet.
-
-
Procedure:
-
To a 25 mL round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Place the flask under a nitrogen atmosphere. Expertise Note: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add toluene (5 mL) and deionized water (1 mL) to the flask.
-
Degas the mixture by bubbling nitrogen through the solvent for 15 minutes. Trustworthiness Note: Proper degassing removes dissolved oxygen, a common cause of low yields and catalyst decomposition.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of nitrogen.
-
Fit the flask with a condenser and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until consumption of the starting aryl bromide is observed (typically 4-6 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: 95:5 Hexanes/Ethyl Acetate) to yield the pure product.
-
Conclusion and Recommendations
This guide demonstrates the superior strategic value of This compound for synthetic campaigns requiring sequential, site-selective functionalization.
-
Choose this compound when: Your synthetic plan requires the introduction of three different substituents onto the aromatic core in a controlled, stepwise manner. Its predictable chemoselectivity offers a clear and high-yielding path for the first coupling at the C-Br position.
-
Choose 3-Bromo-4-chlorotoluene when: A simpler, difunctionalized scaffold is sufficient, and the primary goal is a highly efficient first coupling at the C-Br position.
-
Choose 3,4-Dichlorotoluene when: Your target molecule requires functionalization at the chloro-positions only, and you are prepared to use more advanced, ligand-heavy catalyst systems to achieve reactivity. It is a more economical choice if the bromine handle is not needed.
By understanding the nuanced reactivity profiles of these building blocks, researchers can design more efficient, predictable, and robust synthetic routes, ultimately accelerating the drug discovery and development process.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. achmem.com [achmem.com]
- 7. echemi.com [echemi.com]
- 8. keyorganics.net [keyorganics.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chembk.com [chembk.com]
- 11. nbinno.com [nbinno.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. nobelprize.org [nobelprize.org]
- 15. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3-Bromo-4,5-dichlorotoluene and Its Isomers
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of halogenated aromatic compounds is paramount. Isomeric purity can profoundly impact a molecule's biological activity, toxicity, and patentability. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-4,5-dichlorotoluene and its key positional isomers: 2-Bromo-4,5-dichlorotoluene and 4-Bromo-2,3-dichlorotoluene.
Due to the limited availability of published experimental spectra for these specific isomers, this guide utilizes highly reliable computational prediction tools to generate and compare their ¹H NMR, ¹³C NMR, and IR spectra. The principles of mass spectrometry fragmentation are also discussed to provide a multi-faceted approach to their differentiation. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for isomer identification.
The Importance of Isomer Differentiation
The subtle shift in the position of a halogen atom on a toluene ring can lead to vastly different physicochemical properties and biological interactions. For instance, steric hindrance and electronic effects introduced by the altered substitution pattern can influence reaction kinetics, metabolic pathways, and binding affinity to target proteins. Therefore, unambiguous identification of the correct isomer is a critical step in any synthetic workflow.
Molecular Structures of the Isomers
Below are the structures of the three isomers discussed in this guide. Their distinct substitution patterns give rise to unique spectroscopic fingerprints.
Caption: Chemical structures of the compared isomers.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule and determine the connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm for these compounds).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A wider spectral width will be necessary (e.g., 0-160 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.[2]
-
Caption: Workflow for NMR sample preparation and analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups and fingerprint region of the molecule.
Methodology:
-
Sample Preparation: For liquid samples, a small drop can be placed between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared, or Attenuated Total Reflectance (ATR) can be used by placing the solid directly on the ATR crystal.
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating these isomers.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Program: A temperature gradient program (e.g., starting at 50 °C and ramping to 280 °C) is used to ensure good separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Range: Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 40-300).
-
Spectroscopic Data Comparison (Predicted)
The following tables summarize the predicted spectroscopic data for this compound and its isomers. Disclaimer: This data has been generated using computational prediction tools and should be used as a reference for comparison with experimental data.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Predicted Chemical Shift (δ) ppm - Aromatic Protons | Predicted Chemical Shift (δ) ppm - Methyl Protons |
| This compound | ~7.4 (s, 1H), ~7.2 (s, 1H) | ~2.4 (s, 3H) |
| 2-Bromo-4,5-dichlorotoluene | ~7.6 (s, 1H), ~7.3 (s, 1H) | ~2.4 (s, 3H) |
| 4-Bromo-2,3-dichlorotoluene | ~7.5 (d, 1H), ~7.1 (d, 1H) | ~2.5 (s, 3H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Predicted Chemical Shift (δ) ppm - Aromatic Carbons | Predicted Chemical Shift (δ) ppm - Methyl Carbon |
| This compound | ~139, ~134, ~133, ~131, ~129, ~118 | ~20 |
| 2-Bromo-4,5-dichlorotoluene | ~138, ~135, ~133, ~132, ~130, ~125 | ~22 |
| 4-Bromo-2,3-dichlorotoluene | ~140, ~136, ~132, ~131, ~128, ~127 | ~21 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Compound | C-H (Aromatic) Stretch | C-H (Methyl) Stretch | C=C (Aromatic) Stretch | C-Cl Stretch | C-Br Stretch |
| This compound | ~3100-3000 | ~2950-2850 | ~1600-1450 | ~850-550 | ~690-515 |
| 2-Bromo-4,5-dichlorotoluene | ~3100-3000 | ~2950-2850 | ~1600-1450 | ~850-550 | ~690-515 |
| 4-Bromo-2,3-dichlorotoluene | ~3100-3000 | ~2950-2850 | ~1600-1450 | ~850-550 | ~690-515 |
Analysis and Interpretation
¹H NMR Spectroscopy
The number of signals, their chemical shifts, and their splitting patterns in the ¹H NMR spectrum are highly indicative of the substitution pattern on the aromatic ring.
-
This compound: This isomer is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.
-
2-Bromo-4,5-dichlorotoluene: Similar to the 3-bromo isomer, this compound should also exhibit two singlets in the aromatic region due to the lack of adjacent protons for coupling.
-
4-Bromo-2,3-dichlorotoluene: This isomer is predicted to show two doublets in the aromatic region, as the two aromatic protons are adjacent to each other and will therefore exhibit spin-spin coupling.
The methyl protons for all three isomers are expected to appear as sharp singlets at around 2.4-2.5 ppm.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronegativity of the halogen substituents.
-
Carbons directly bonded to halogens will be deshielded and appear at a higher chemical shift.
-
The number of distinct signals in the aromatic region will correspond to the number of non-equivalent carbon atoms. Due to the different substitution patterns, each isomer will have a unique set of six signals for the aromatic carbons.
FTIR Spectroscopy
While the IR spectra of these isomers are expected to be broadly similar, with characteristic absorptions for aromatic C-H and C=C stretching, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of bands for each isomer.[3] These differences arise from the distinct vibrational modes of the C-Cl and C-Br bonds, as well as the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern.[3]
Mass Spectrometry
In EI-MS, all three isomers will exhibit a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The fragmentation patterns will be influenced by the positions of the halogens. A common fragmentation pathway for halogenated toluenes is the loss of a halogen radical followed by the formation of a stable tropylium ion or a substituted tropylium ion.[4][5] The relative abundances of the fragment ions will differ between the isomers, providing another layer of identification.
Caption: General fragmentation pathway for bromo-dichloro-toluenes.
Conclusion
The differentiation of this compound and its positional isomers can be effectively achieved through a combination of spectroscopic techniques. While experimental data is ideal, the use of reliable prediction tools provides a powerful framework for preliminary identification and for guiding the analysis of experimentally obtained spectra. ¹H NMR spectroscopy is particularly diagnostic for determining the substitution pattern based on the number of signals and their splitting patterns. ¹³C NMR, FTIR, and Mass Spectrometry provide complementary information that, when considered together, allows for the confident structural elucidation of these closely related isomers.
References
Performance Evaluation of Catalysts with 3-Bromo-4,5-dichlorotoluene: A Comparative Guide for Strategic Functionalization
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. 3-Bromo-4,5-dichlorotoluene, with its distinct halogen atoms, presents both a unique challenge and a valuable opportunity for creating complex molecular architectures. The strategic selection of a catalyst is paramount to unlocking its synthetic potential, dictating the yield, selectivity, and overall efficiency of a given transformation. This guide provides an in-depth comparison of catalytic systems for the functionalization of this compound, supported by experimental data from analogous systems to offer predictive insights for catalyst selection.
The Synthetic Landscape of this compound
The key to the synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more susceptible to oxidative addition than the more robust C-Cl bonds.[1] This inherent reactivity difference forms the basis for selective functionalization at the 3-position, leaving the chloro-substituents available for subsequent transformations. This guide will explore the performance of various catalysts in the most pertinent cross-coupling reactions for this substrate: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, as well as carbonylative reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds. The choice of palladium catalyst and ligand is critical, especially when dealing with the sterically hindered and electronically demanding environment of this compound. While specific data for this exact substrate is limited, we can draw valuable comparisons from studies on structurally similar aryl bromides.[2][3]
Catalyst Performance Comparison (Analogous Systems)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | ~85 | A classic, reliable catalyst, though may require higher temperatures.[3] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Bulky, electron-rich phosphine ligands often provide superior yields.[3] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | ~95 | Effective for a range of aryl bromides, often under milder conditions.[3] |
| Nickel-based catalysts | (e.g., Ni(dppf)Cl₂) | Various | Various | Various | Variable | Emerging as a cost-effective alternative to palladium, particularly for challenging couplings.[4][5] |
Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like SPhos is crucial for promoting the oxidative addition of the sterically hindered aryl bromide to the palladium center, which is often the rate-limiting step.[6] The choice of a weaker base, such as K₂CO₃ or K₃PO₄, is often sufficient for the transmetalation step with boronic acids and helps to avoid side reactions. The use of aqueous solvent mixtures can accelerate the reaction and facilitate the dissolution of the base.
Heck Reaction: Olefin Functionalization
The Heck reaction provides a direct method for the arylation of alkenes.[5] The performance of the catalyst is highly dependent on the nature of the alkene and the reaction conditions. For electron-deficient alkenes like acrylates, standard palladium catalysts often perform well.
Catalyst Performance Comparison (General Observations for Aryl Bromides)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ / PPh₃ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | Good to Excellent | A widely used system for Heck reactions of aryl bromides.[2] |
| Pd(OAc)₂ / P(o-tol)₃ | P(o-tol)₃ | K₂CO₃ | DMF | 110 | Good | Tri(o-tolyl)phosphine can be an effective ligand.[7] |
| Ligand-free (Jeffery conditions) | None | Na₂CO₃, NBu₄Br | Various | Variable | Variable | Can offer high selectivity in some cases, particularly for dihalogenated substrates.[4] |
Expert Insights: The choice of base in the Heck reaction is critical not only for neutralizing the generated HX but also for regenerating the active Pd(0) catalyst.[8] The use of hindered amine bases like triethylamine is common. For substrates prone to catalyst deactivation, the use of more robust ligand systems or heterogeneous catalysts may be beneficial.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a common motif in pharmaceuticals.[7][9] The success of this reaction is highly dependent on the choice of a suitable palladium catalyst and a sterically demanding, electron-rich phosphine ligand.[10]
Catalyst Performance Comparison (Analogous Systems)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ / XPhos | XPhos | NaOt-Bu | Toluene | 80-120 | High | XPhos is a highly effective ligand for the amination of aryl bromides.[2][11] |
| Pd₂(dba)₃ / BINAP | BINAP | Cs₂CO₃ | Toluene | 110 | ~75 | A bidentate ligand that can be effective for certain substrates.[11] |
| Pd(OAc)₂ / RuPhos | RuPhos | NaOt-Bu | Toluene | 100 | ~91 | Another highly active Buchwald-type ligand.[11] |
Trustworthiness of the Protocol: The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is crucial for the deprotonation of the amine to form the active nucleophile without competing with the amination reaction. The reaction should be performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[2] Both copper-cocatalyzed and copper-free conditions have been developed, with the latter often being preferred to avoid the formation of alkyne homocoupling byproducts.
Catalyst Performance Comparison (Analogous Systems)
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ / CuI | CuI | NEt₃ | THF | Room Temp - 60 | High | The classic Sonogashira conditions, generally reliable for aryl bromides. |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp | ~75 | An example of a modern, air-stable precatalyst for copper-free Sonogashira reactions.[12][13] |
| Pd/CuFe₂O₄ MNPs | None | K₂CO₃ | EtOH | 70 | ~70-81 | A heterogeneous catalyst offering ease of separation and recycling.[14] |
Mechanistic Considerations: In the traditional Sonogashira reaction, the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. In copper-free systems, the palladium catalyst alone facilitates the entire catalytic cycle.
Carbonylative Couplings: A Gateway to Carbonyl Compounds
Palladium-catalyzed carbonylation reactions offer a direct route to valuable carbonyl-containing compounds such as ketones, esters, and amides by incorporating carbon monoxide.[15]
Catalyst Performance Comparison (General Observations for Aryl Bromides)
| Catalyst System | Ligand | Nucleophile | CO Source | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ / PPh₃ | PPh₃ | Arylboronic acid | CHCl₃/KOH | 80 | 42-95 | Chloroform can serve as a convenient in situ source of CO.[16] |
| Pd/SiC | None | Arylboronic acid | CO gas | 120 | up to 97 | A heterogeneous catalyst demonstrating high activity and selectivity.[17] |
| Pd(PPh₃)₄ | PPh₃ | Amine/Alcohol | CO gas | 100 | Good to Excellent | A versatile catalyst for aminocarbonylation and alkoxycarbonylation.[17] |
Safety and Practicality: While CO gas is a common reagent, its toxicity necessitates specialized handling. The development of CO surrogates, such as chloroform or formates, offers a safer and more convenient alternative for laboratory-scale synthesis.[16]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂ and SPhos).
-
Add a degassed solvent mixture (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Pathways
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The selective functionalization of this compound is a synthetically valuable endeavor, with palladium and nickel catalysts offering a powerful toolkit for achieving a diverse range of transformations. While palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands, remain the workhorses for many cross-coupling reactions, the development of more sustainable and cost-effective nickel-based systems presents an exciting frontier.[1][5]
For researchers embarking on the synthesis of novel compounds derived from this compound, a careful consideration of the desired transformation will guide the selection of the optimal catalyst system. The data and protocols presented in this guide, drawn from analogous systems, provide a solid foundation for initiating these investigations. As high-throughput experimentation and computational chemistry continue to advance, we can anticipate the development of even more efficient and selective catalysts, further expanding the synthetic possibilities for this versatile building block.[9][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Using high throughput experimentation to gain new insights - American Chemical Society [acs.digitellinc.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ijnc.ir [ijnc.ir]
- 15. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source [organic-chemistry.org]
- 17. scielo.br [scielo.br]
- 18. High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for 3-Bromo-4,5-dichlorotoluene
An objective guide to the cross-validation of analytical methods is crucial for ensuring data integrity and comparability across different analytical platforms, a cornerstone of robust drug development and quality control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-Bromo-4,5-dichlorotoluene, a key intermediate in various synthetic processes.[1][2]
As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the experimental design, grounding our work in established regulatory frameworks to ensure every procedure is a self-validating system.
The Imperative of Cross-Validation
In pharmaceutical development, the analytical methods used to assess a compound's identity, purity, and strength must be rigorously validated to demonstrate they are fit for their intended purpose.[3][4][5] Cross-validation becomes necessary when two or more analytical methods are used to generate data within the same study or across different laboratories.[6] This process is essential for:
-
Method Transfer: Ensuring consistency when a method is transferred between different labs or sites.[6]
-
Methodology Changes: Validating results when there is a change in the analytical methodology, such as switching from HPLC to GC.[6]
-
Data Comparability: Guaranteeing that data generated by different techniques are reliable and equivalent.
This guide will focus on a cross-validation study comparing a newly developed HPLC-UV method with an established GC-MS method for the quantitative analysis of this compound.
Foundational Framework: ICH Q2(R2) Guidelines
The entire validation and cross-validation process is built upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[4][7] This framework mandates the assessment of specific performance characteristics to ensure a method's suitability.[3] Our comparative analysis will therefore be structured around these core parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][8]
-
Linearity: The direct correlation between analyte concentration and the analytical signal.[3]
-
Accuracy: The closeness of the test results to the true value.[3][8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[8]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected, respectively, with suitable precision and accuracy.
Experimental Design: A Head-to-Head Comparison
The core of this guide is a direct comparison of two orthogonal analytical techniques for the quantification of this compound.
1. Primary Identification and Characterization: Before quantitative comparison, the identity and structure of the this compound reference standard must be unequivocally confirmed. This is best achieved using a combination of spectroscopic methods.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise proton and carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing one bromine and two chlorine atoms.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and the molecule's fingerprint region.[9]
2. Quantitative Cross-Validation Workflow: The cross-validation will proceed by analyzing a single batch of this compound reference standard, prepared at multiple concentration levels, with both the established GC-MS method and the new HPLC-UV method.
Caption: Cross-validation workflow for HPLC-UV and GC-MS methods.
Experimental Protocol: HPLC-UV Method
This protocol describes a reverse-phase HPLC method for the quantification of this compound. The choice of a C18 column is standard for non-polar to moderately polar analytes, and a UV detector is selected for its simplicity and robustness for chromophoric compounds like toluene derivatives.
1. Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade) and ultrapure water.
-
This compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 220 nm.
-
Run Time: 10 minutes.
3. Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) from the same stock solution.
Experimental Protocol: GC-MS Method
This protocol details a GC-MS method, which provides excellent separation for volatile compounds and definitive identification through mass spectrometry. A nonpolar capillary column is chosen for optimal separation of halogenated aromatic compounds.[9]
1. Instrumentation and Reagents:
-
Gas chromatograph with a mass selective detector (MSD) and autosampler.
-
Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Acetonitrile (GC grade).
-
This compound reference standard.
2. Chromatographic and MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (10:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 2 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 238, 240, 242 for the molecular ion cluster, and a key fragment ion).
3. Standard and Sample Preparation:
-
Prepare stock, calibration, and QC samples in acetonitrile as described in the HPLC protocol. The same solutions can be used for both methods to ensure direct comparability.
Comparative Performance Data
The following tables summarize the expected performance data from the cross-validation of the two methods. These values are illustrative but representative of a successful validation.
Table 1: Linearity and Range
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linear Range | 1 - 100 µg/mL | 1 - 100 µg/mL | As defined by protocol |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Calibration Model | Linear, y = mx + c | Linear, y = mx + c | Appropriate model fit |
Table 2: Accuracy and Precision
| QC Level | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Accuracy (% Recovery) | Accuracy (% Recovery) | 85-115% (Low), 90-110% (Mid/High) | |
| Low QC (3 µg/mL) | 98.5% | 101.2% | |
| Mid QC (40 µg/mL) | 100.8% | 99.5% | |
| High QC (80 µg/mL) | 99.1% | 98.8% | |
| Precision (%RSD, n=6) | Precision (%RSD, n=6) | ≤ 15% (Low), ≤ 10% (Mid/High) | |
| Low QC (3 µg/mL) | 4.5% | 3.8% | |
| Mid QC (40 µg/mL) | 2.1% | 1.8% | |
| High QC (80 µg/mL) | 1.9% | 1.5% |
Table 3: Sensitivity and Specificity
| Parameter | HPLC-UV Method | GC-MS Method | Comments |
| LOD | 0.3 µg/mL | 0.1 µg/mL | GC-MS is inherently more sensitive. |
| LOQ | 1.0 µg/mL | 0.4 µg/mL | LOQ must be at or below the lowest calibration standard. |
| Specificity | Demonstrated by peak purity analysis and lack of interference at the analyte retention time. | Demonstrated by unique retention time and mass spectrum, providing higher confidence. | Mass spectrometric detection offers superior specificity over UV detection.[11] |
Discussion: Choosing the Right Tool for the Job
Both the HPLC-UV and GC-MS methods are shown to be valid and fit for the purpose of quantifying this compound. The cross-validation exercise confirms that either method can produce reliable, accurate, and precise data. However, the choice of method for routine application depends on the specific context.
-
HPLC-UV: This method is robust, cost-effective, and widely available in QC laboratories. Its primary advantage lies in its simplicity and high throughput for routine assays where the analyte concentration is relatively high and the sample matrix is clean. The primary limitation is its lower specificity compared to MS; co-eluting impurities with similar UV absorbance could lead to inaccurate results.
-
GC-MS: This method offers superior sensitivity and unparalleled specificity.[11] The ability to use SIM mode makes it ideal for trace-level analysis and for impurity profiling, where definitive identification of low-level components is critical.[12] While the initial instrument cost is higher and sample throughput can be lower than HPLC, the confidence in the data is significantly greater. For complex matrices or when analyzing for potential genotoxic impurities, GC-MS is the preferred technique.
Conclusion
This guide demonstrates a comprehensive approach to the cross-validation of analytical methods for this compound, grounded in the principles of the ICH Q2(R2) guideline.[7] Both the developed HPLC-UV and GC-MS methods were proven to be linear, accurate, and precise over the specified range.
The successful cross-validation confirms that the HPLC-UV method is suitable for routine quality control and release testing, offering a balance of performance and efficiency. The GC-MS method stands as a superior choice for applications requiring higher sensitivity and specificity, such as impurity identification and trace analysis. By understanding the capabilities and limitations of each validated method, researchers and drug development professionals can select the most appropriate tool to ensure product quality and data integrity throughout the pharmaceutical lifecycle.[5][13]
References
- 1. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ukm.my [ukm.my]
- 12. ema.europa.eu [ema.europa.eu]
- 13. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Synthetic Routes of 3-Bromo-4,5-dichlorotoluene
Introduction
3-Bromo-4,5-dichlorotoluene is a halogenated aromatic compound with significant utility as a versatile building block in the synthesis of a variety of chemical intermediates and specialty chemicals.[1][2] Its trifunctionalized structure makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and materials with enhanced properties.[1] The precise placement of the bromo and chloro substituents on the toluene ring is crucial for its reactivity in subsequent transformations. This guide provides a comparative analysis of two primary synthetic strategies for obtaining this compound: direct electrophilic bromination and a multi-step approach culminating in a Sandmeyer reaction. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the methodologies, mechanistic underpinnings, and a critical evaluation of each route's advantages and limitations.
Route 1: Electrophilic Aromatic Bromination of 3,4-Dichlorotoluene
This approach is the most direct, involving the introduction of a bromine atom onto the commercially available starting material, 3,4-dichlorotoluene. The reaction is a classic example of electrophilic aromatic substitution, typically catalyzed by a Lewis acid.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HBr, add 3,4-dichlorotoluene (1 mole equivalent) and a catalytic amount of iron powder or anhydrous aluminum chloride (AlCl₃) (0.05 mole equivalent).
-
Bromination: Slowly add bromine (1.05 mole equivalent) dropwise to the stirred mixture at room temperature. The reaction is exothermic, and the temperature should be maintained between 20-30°C using a water bath if necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of brominated products.
-
Work-up: Upon completion, the reaction mixture is washed sequentially with water, a dilute solution of sodium bisulfite to remove excess bromine, and finally with a saturated sodium bicarbonate solution.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent (if any) is removed under reduced pressure. The resulting crude product, a mixture of isomers, requires purification by fractional distillation or crystallization.
Scientific Rationale and Mechanistic Insights
The bromination of an aromatic ring is a well-established electrophilic aromatic substitution reaction. The Lewis acid catalyst polarizes the Br-Br bond, generating a more potent electrophile that is attacked by the electron-rich aromatic ring.
The primary challenge of this route is controlling the regioselectivity. The methyl group of the toluene is an activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Conversely, the chloro groups are deactivating yet also ortho, para-directing. The interplay of these directing effects on 3,4-dichlorotoluene leads to the formation of a mixture of isomeric products, including the desired this compound, as well as 2-bromo-4,5-dichlorotoluene and 6-bromo-3,4-dichlorotoluene. The separation of these isomers can be challenging due to their similar physical properties.
Caption: Electrophilic bromination of 3,4-dichlorotoluene.
Route 2: Multi-step Synthesis via Sandmeyer Reaction
This pathway offers a more controlled, albeit longer, approach to the target molecule. It involves the synthesis of an amino-substituted precursor, which is then converted to the desired bromo-derivative via a Sandmeyer reaction. This method provides excellent regiochemical control.
Experimental Protocol
Step 2a: Nitration of 3,4-Dichlorotoluene
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 mole equivalent) to concentrated sulfuric acid (2 mole equivalents) while cooling in an ice bath.
-
Nitration: Add 3,4-dichlorotoluene (1 mole equivalent) dropwise to the stirred nitrating mixture, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred at room temperature for several hours.
-
Work-up: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent like dichloromethane. Wash the organic layer with water and a saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The primary product is 4,5-dichloro-2-nitrotoluene, which needs to be separated from other isomers.
Step 2b: Reduction of 4,5-Dichloro-2-nitrotoluene
-
Reaction Setup: In a round-bottom flask, suspend 4,5-dichloro-2-nitrotoluene (1 mole equivalent) in ethanol and add tin(II) chloride dihydrate (3 mole equivalents) and concentrated hydrochloric acid.
-
Reduction: Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate.
-
Extraction and Purification: Extract the product, 3-Amino-4,5-dichlorotoluene, with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2c: Sandmeyer Reaction
-
Diazotization: Dissolve 3-Amino-4,5-dichlorotoluene (1 mole equivalent) in a mixture of hydrobromic acid and water. Cool the solution to 0-5°C in an ice bath and add a solution of sodium nitrite (1.1 mole equivalent) in water dropwise, keeping the temperature below 5°C.[3]
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 mole equivalents) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution.[4][5] Nitrogen gas will evolve.
-
Work-up: After the addition is complete and gas evolution has ceased, heat the mixture gently. Cool the mixture and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water, dilute sodium hydroxide, and then water again. Dry the organic layer and remove the solvent. The final product, this compound, can be purified by distillation under reduced pressure.
Scientific Rationale and Mechanistic Insights
The Sandmeyer reaction is a powerful method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) salt.[4] This multi-step approach provides unambiguous regiochemical control because the positions of the substituents are fixed by the structure of the starting aniline. The initial nitration of 3,4-dichlorotoluene followed by reduction establishes the required 3-amino-4,5-dichlorotoluene precursor. The subsequent diazotization and Sandmeyer reaction specifically replace the amino group with a bromine atom, avoiding the formation of other isomers. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4]
Caption: Multi-step synthesis via Sandmeyer reaction.
Comparative Analysis
| Feature | Route 1: Electrophilic Bromination | Route 2: Sandmeyer Reaction |
| Number of Steps | 1 | 3 |
| Starting Material | 3,4-Dichlorotoluene | 3,4-Dichlorotoluene |
| Regioselectivity | Poor; yields a mixture of isomers | Excellent; yields a single isomer |
| Purification | Difficult; requires efficient separation of isomers | Generally straightforward purification at each step |
| Overall Yield | Potentially low for the desired isomer | Moderate, but dependent on the yield of each step |
| Scalability | Potentially easier for large-scale production | More complex for large-scale production due to multiple steps and handling of diazonium salts |
| Safety Considerations | Use of bromine (corrosive and toxic) | Use of strong acids and nitrating agents; unstable diazonium salts (potential explosion hazard if not kept cold) |
Conclusion and Recommendation
The choice between these two synthetic routes depends heavily on the specific requirements of the researcher or organization.
Route 1 (Electrophilic Bromination) is attractive for its directness and simplicity. However, the lack of regiocontrol is a significant drawback, leading to a mixture of products that can be difficult and costly to separate. This route may be suitable for applications where a mixture of isomers is acceptable or if a highly efficient separation technique is available.
Route 2 (Sandmeyer Reaction) , while more laborious, offers superior control over the final product's structure, ensuring high isomeric purity. This is often a critical requirement in pharmaceutical and agrochemical synthesis, where the biological activity of a compound is highly dependent on its specific isomeric form. Despite the additional steps and the need for careful handling of potentially hazardous intermediates like diazonium salts, the reliability of obtaining the correct isomer makes this the preferred method for many applications.
For research and development purposes, and for applications demanding high purity, the Sandmeyer reaction route is the more robust and scientifically sound approach for the synthesis of this compound.
References
A Comparative Guide to the Biological Activity of 3-Bromo-4,5-dichlorotoluene Derivatives
In the landscape of medicinal chemistry and drug discovery, halogenated aromatic compounds serve as pivotal structural motifs. Their unique electronic and lipophilic properties, conferred by the presence of halogen substituents, can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Among these, polyhalogenated toluenes are of significant interest as versatile synthetic intermediates for the development of novel therapeutic agents.[1] This guide provides a comprehensive framework for comparing the biological activities of a series of novel derivatives based on a 3-Bromo-4,5-dichlorotoluene scaffold. Our focus is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to conduct a thorough comparative analysis.
The strategic placement of bromine and chlorine atoms on the toluene ring offers a unique template for regioselective modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[1] The inherent reactivity differences between the carbon-bromine and carbon-chlorine bonds, particularly in cross-coupling reactions, enable chemists to selectively introduce a variety of functional groups.[1] Understanding how these modifications impact biological activity is paramount for optimizing lead compounds.
This guide will focus on a hypothetical series of derivatives where the bromine atom of this compound is substituted with different functional groups. We will explore the anticipated impact of these modifications on key biological activities, namely antimicrobial efficacy and cytotoxicity, and provide detailed protocols for their evaluation.
The Core Scaffold and Hypothetical Derivatives
The parent compound, this compound, provides a lipophilic and electronically distinct starting point. For this comparative guide, we will consider a series of derivatives (Table 1) where the bromine at position 3 is replaced by functional groups that modulate electronic and steric properties.
Table 1: Hypothetical Series of this compound Derivatives for Comparative Analysis
| Compound ID | Derivative Name | R-Group at Position 3 | Anticipated Properties |
| HLG-001 | 3-Amino-4,5-dichlorotoluene | -NH₂ | Electron-donating, potential for H-bonding |
| HLG-002 | 4,5-dichloro-3-hydroxytoluene | -OH | Electron-donating, H-bond donor/acceptor |
| HLG-003 | 4,5-dichloro-3-methylbenzoic acid | -COOH | Electron-withdrawing, anionic at physiological pH |
| HLG-004 | 3-Cyano-4,5-dichlorotoluene | -CN | Strongly electron-withdrawing |
| HLG-005 | 4,5-dichloro-3-(trifluoromethyl)toluene | -CF₃ | Strongly electron-withdrawing, lipophilic |
Comparative Biological Activity I: Antimicrobial Screening
The prevalence of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal activity.[2][3] Halogenated compounds have a long history as effective antimicrobial agents.[4] The following sections outline a robust workflow for comparing the antimicrobial properties of our hypothetical derivatives.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
-
Preparation of Microbial Cultures: Inoculate a single colony of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Incubate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until the culture reaches the logarithmic growth phase.
-
Standardization of Inoculum: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth medium to obtain a range of test concentrations.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbe in broth without compound) and a negative control (broth only). Incubate the plates under appropriate conditions (e.g., 18-24 hours at 37°C for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow for Antimicrobial Screening
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticipated Structure-Activity Relationships (SAR)
Based on established principles, we can hypothesize the following SAR trends for antimicrobial activity. The introduction of electron-withdrawing groups is often associated with increased antimicrobial potential.[2]
Table 2: Predicted Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R-Group | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| HLG-001 | -NH₂ | >128 | >128 | >128 |
| HLG-002 | -OH | 64 | 128 | 64 |
| HLG-003 | -COOH | 32 | 64 | 32 |
| HLG-004 | -CN | 16 | 32 | 16 |
| HLG-005 | -CF₃ | 8 | 16 | 8 |
Comparative Biological Activity II: Cytotoxicity Assessment
While potent biological activity is desired, it must be balanced with an acceptable safety profile. Cytotoxicity assays are crucial for determining the potential toxicity of compounds to mammalian cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Seed a human cell line (e.g., HEK293 for normal cells, HeLa for cancer cells) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of a compound that inhibits 50% of cell viability) can be determined by plotting cell viability against compound concentration.
Workflow for Cytotoxicity Assessment
References
- 1. 3-Bromo-2,5-dichlorotoluene | 1000571-63-0 | Benchchem [benchchem.com]
- 2. Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-4,5-dichlorotoluene: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-Bromo-4,5-dichlorotoluene (CAS No. 960305-14-0). As a halogenated aromatic compound, this chemical requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined below are based on established best practices for the disposal of halogenated organic waste and information from safety data sheets of structurally similar compounds, in the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific chemical.
Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, your institution's specific hazardous waste management plan and the guidance of your Environmental Health and Safety (EHS) department. Always consult with a qualified EHS professional before handling and disposing of any hazardous chemical.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on data for similar compounds, it is prudent to handle this chemical as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1]
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound. The following table outlines the recommended PPE:
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn over the goggles, especially when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Double-gloving with nitrile gloves is recommended for incidental contact. For direct handling or potential splashes, heavy-duty gloves such as Viton™ or butyl rubber should be worn. Gloves must be inspected before use and changed immediately if contaminated.[2] |
| Body | Chemical-resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a material resistant to chemicals is required. |
| Respiratory | NIOSH-approved respirator | A respirator may be necessary if working outside of a certified chemical fume hood or if there is a risk of generating aerosols or vapors. Consult your institution's EHS department for specific respirator requirements. |
Step-by-Step Disposal Protocol
The proper disposal of this compound follows the principles of hazardous waste management, which emphasize waste segregation, proper containerization, and disposal through a licensed hazardous waste facility.
Waste Segregation: The Cornerstone of Safe Disposal
Halogenated organic compounds must be segregated from non-halogenated organic waste streams. Co-mingling can lead to dangerous chemical reactions and significantly increase disposal costs.
Actionable Steps:
-
Designate a specific waste container for "Halogenated Organic Waste." This container should be clearly labeled.
-
Never mix this compound waste with acids, bases, oxidizers, or non-halogenated organic solvents.
-
Aqueous waste containing this compound should also be collected separately as halogenated aqueous waste.
Containerization and Labeling
Proper containerization is critical to prevent leaks and ensure safe transport.
Actionable Steps:
-
Select a compatible container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete the label information: Clearly write the full chemical name ("this compound") and any other components of the waste stream with their approximate concentrations. Do not use abbreviations.
-
Keep the container closed at all times, except when adding waste.
Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
Actionable Steps:
-
Store the waste container in a secondary containment bin to capture any potential leaks.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated , away from heat sources, and segregated from incompatible materials.
Arranging for Disposal
Disposal of hazardous waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal company.
Actionable Steps:
-
Contact your EHS department to schedule a waste pickup.
-
Provide them with a complete and accurate description of the waste, as detailed on the hazardous waste label.
-
Do not attempt to dispose of this chemical down the drain or by evaporation. This is illegal and environmentally harmful.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-4,5-dichlorotoluene
As researchers and developers at the forefront of scientific innovation, our most critical asset is our well-being. The compounds we handle, such as 3-Bromo-4,5-dichlorotoluene, are powerful tools in synthesis, but they demand our full respect and adherence to rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and logistical framework for handling this halogenated aromatic hydrocarbon. Our objective is to build a culture of safety through a deep, causal understanding of the risks involved and the protective measures we employ.
Hazard Profile Analysis: Understanding the "Why"
This compound (CAS No. 960305-14-0) is a substituted aromatic compound whose hazard profile necessitates a conservative and informed approach.[1] Its potential health effects are the primary drivers of our PPE and handling protocols.
The Globally Harmonized System (GHS) classifications provide a clear directive on the potential dangers of this substance.[1] It is harmful if swallowed (H302) and if inhaled (H332), causes skin irritation (H315), and leads to serious eye irritation (H319).[1] Furthermore, it may cause respiratory irritation (H335).[1][2] The causality is clear: the chemical's reactivity can cause damage to biological tissues upon contact. Inhalation of vapors or aerosols can irritate the entire respiratory tract, while skin contact can lead to inflammation and irritation.[3] Direct contact with the eyes can result in serious, potentially lasting damage.[4][5]
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Prevents accidental ingestion through strict hygiene and no eating/drinking in the lab. |
| Skin Irritation | H315: Causes skin irritation | Requires chemical-resistant gloves and protective clothing to prevent direct contact.[4] |
| Eye Irritation | H319: Causes serious eye irritation | Mandates the use of chemical splash goggles and, for larger quantities, a face shield.[4] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Necessitates the use of a certified chemical fume hood as the primary engineering control.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | Reinforces the need for excellent ventilation and appropriate respiratory protection if a fume hood is not available.[6] |
Notably, occupational exposure limits (OELs) have not been established for this specific compound, a common scenario for specialized research chemicals.[3][7] This absence of data compels us to adopt a stringent approach, treating the substance with the highest degree of caution.
The Core Directive: Your Personal Protective Equipment (PPE) Mandate
Your PPE is the final barrier between you and the chemical. Its selection is not arbitrary; it is a scientifically validated system designed to counter the specific hazards of this compound.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is donned, the primary line of defense must be engaged. All handling of this compound must occur within a properly functioning and certified chemical fume hood. [8] This engineering control is critical for minimizing the inhalation of vapors, which can cause respiratory irritation.[3][8]
Eye and Face Protection: An Impenetrable Shield
Given the severe eye irritation hazard, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory. Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from splashes, mists, and vapors that can cause serious damage.[5][9]
-
Face Shield: When handling larger volumes (>50 mL) or when there is a significant risk of splashing, a face shield must be worn in conjunction with chemical splash goggles.[8][9] This provides an additional layer of protection for the entire face.
Skin and Body Protection: A Chemical-Resistant Barrier
To prevent skin irritation from direct contact, comprehensive body protection is required.[7]
-
Gloves: Standard nitrile gloves offer a good initial barrier, but for prolonged work or in the case of a spill, heavier-duty gloves are recommended. Always handle gloves with care and use proper removal techniques to avoid contaminating your skin.[6] Dispose of contaminated gloves immediately as hazardous waste.[6]
-
Lab Coat/Apron: A buttoned, long-sleeved lab coat is the minimum requirement. For procedures with a higher splash risk, a chemically resistant apron over the lab coat is advised.[8]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[8]
Respiratory Protection: A Necessary Precaution
While all work should be conducted in a fume hood, emergency situations may require respiratory protection.
-
Respirator: In the event of a large spill or if work must be performed outside of a fume hood (a scenario to be avoided), a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[4][8] All personnel requiring a respirator must be properly fit-tested and trained in its use.
Standard Operating Procedure (SOP) for Safe Handling
This step-by-step protocol is designed as a self-validating system to ensure safety at every stage of the workflow.
Workflow for Safe Handling of this compound
Step-by-Step Methodology:
-
Preparation:
-
Verify that the chemical fume hood is operational and has a current certification.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.[3]
-
Don all required PPE: chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves.[5]
-
Place absorbent pads on the work surface inside the hood to contain minor drips.
-
-
Handling:
-
Perform all manipulations of this compound deep within the fume hood, at least 6 inches from the sash.
-
Keep the sash at the lowest possible height that still allows for comfortable work.[8]
-
Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical, avoiding direct contact.
-
-
Post-Handling and Decontamination:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Crucially, this rinsate must be collected and disposed of as halogenated hazardous waste. [8]
-
Wipe down the work area with the same solvent, using disposable towels that are also discarded into the halogenated waste stream.
-
Spill, Exposure, and Disposal Protocols
Emergency Spill Response
-
Small Spill (inside fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite).[10] Carefully collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area as described above.
-
Large Spill (or any spill outside a hood): Evacuate the immediate area. Alert colleagues and your institution's environmental health and safety (EHS) office immediately. Prevent entry into the area.
First Aid and Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][7] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7]
Waste Management and Disposal
The responsible disposal of chemical waste is paramount for both safety and environmental protection.
-
Segregation is Key: All waste contaminated with this compound, including unused product, contaminated PPE, absorbent materials, and solvent rinsate, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[8] Halogenated waste must be kept separate from non-halogenated waste to ensure proper final disposal by your institution's EHS provider.[8]
-
Container Management: Keep waste containers closed except when adding waste. Store them in a secondary containment bin in a well-ventilated area.
-
Follow Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[3]
By internalizing the rationale behind these protocols, you transform a list of rules into an integrated safety mindset. This approach not only protects you and your colleagues but also ensures the integrity and success of your vital research.
References
- 1. achmem.com [achmem.com]
- 2. 3-Bromo-5-chlorotoluene | C7H6BrCl | CID 10774638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



